molecular formula C10H12BrNO3S B1277062 4-(2-Bromophenylsulfonyl)morpholine CAS No. 688798-57-4

4-(2-Bromophenylsulfonyl)morpholine

Cat. No.: B1277062
CAS No.: 688798-57-4
M. Wt: 306.18 g/mol
InChI Key: ZAPNWTPTHAUFJG-UHFFFAOYSA-N
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Description

4-(2-Bromophenylsulfonyl)morpholine is a useful research compound. Its molecular formula is C10H12BrNO3S and its molecular weight is 306.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPNWTPTHAUFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429153
Record name 4-(2-Bromobenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688798-57-4
Record name 4-(2-Bromobenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromophenylsulfonyl)morpholine is a synthetic organic compound featuring a morpholine ring attached to a 2-bromophenylsulfonyl group. The morpholine moiety is a prevalent structural motif in medicinal chemistry, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. The incorporation of a substituted phenylsulfonyl group can introduce a range of biological activities by interacting with various biological targets. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and potential biological significance based on related structures.

Chemical Identification and Properties

Table 1: Physicochemical Properties of 4-(4-Bromophenylsulfonyl)morpholine (CAS: 834-67-3)

PropertyValueReference(s)
CAS Number 834-67-3[1][2][3][4]
Molecular Formula C₁₀H₁₂BrNO₃S[1][3][4]
Molecular Weight 306.18 g/mol [1][3][4]
Appearance White to off-white crystalline powder[5]
Melting Point 140-142 °C[1]
Boiling Point 415.7 °C at 760 mmHg[1]
Density 1.594 g/cm³[1]
Flash Point 205.2 °C[1]
Storage Temperature 4°C or -20°C[2][4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of 2-bromophenylsulfonyl chloride with morpholine. This is a standard procedure for the formation of sulfonamides.

General Experimental Protocol: Synthesis of this compound

This protocol is a general representation and may require optimization.

Materials:

  • 2-Bromophenylsulfonyl chloride

  • Morpholine

  • A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve morpholine (1.1 equivalents) and the base (1.2 equivalents) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromophenylsulfonyl chloride (1.0 equivalent) in the same solvent to the cooled morpholine solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers and wash with deionized water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 2-Bromophenylsulfonyl chloride Reaction Sulfonamide Formation A->Reaction B Morpholine B->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Temp 0 °C to Room Temperature Temp->Reaction Quench Water Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product Reaction->Quench

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the morpholine scaffold is a key component in numerous biologically active compounds. Derivatives of 4-(phenylsulfonyl)morpholine have been investigated for their potential as therapeutic agents.

For instance, a study on novel 4-(phenylsulfonyl)morpholine derivatives demonstrated their potential to inhibit the growth of triple-negative breast cancer (TNBC) cells. One derivative, GL24 (4m), showed a half-maximal inhibitory concentration (IC50) of 0.90 µM in MDA-MB-231 cells. Transcriptomic analysis revealed that this compound induces endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, leading to cell-cycle arrest and apoptosis. The pathways identified included the unfolded protein response (UPR), the p53 pathway, and the G2/M checkpoint.[6]

The general structure-activity relationship (SAR) of morpholine-containing compounds suggests that the substituents on the phenyl ring and the morpholine nitrogen play a crucial role in their biological activity. The presence and position of the bromo-substituent on the phenyl ring in this compound would be expected to significantly influence its interaction with biological targets.

G cluster_compound 4-(Phenylsulfonyl)morpholine Derivative (e.g., GL24) cluster_cellular_response Cellular Response in TNBC Compound Compound Treatment ER_Stress ER Stress Compound->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR p53 p53 Pathway Activation UPR->p53 G2M G2/M Checkpoint Activation UPR->G2M Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest G2M->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Postulated signaling pathway for a 4-(phenylsulfonyl)morpholine derivative in TNBC.

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research. While specific data for this isomer is limited, this guide provides a framework for its synthesis and potential biological relevance based on analogous structures. Further research is warranted to elucidate the specific properties and activities of this compound, which may hold promise for the development of novel therapeutic agents. The synthetic protocols and biological insights presented here serve as a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to 4-(2-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromophenylsulfonyl)morpholine is a halogenated aromatic sulfonylmorpholine derivative. While specific applications for this ortho-bromo isomer are not widely documented, the general class of arylsulfonylmorpholines is of significant interest in medicinal chemistry and drug discovery. The morpholine moiety is a common feature in many bioactive molecules, often improving pharmacokinetic properties such as solubility and metabolic stability. The sulfonyl group acts as a key structural linker and can participate in important interactions with biological targets. The presence and position of the bromine atom on the phenyl ring can significantly influence the compound's physicochemical properties and biological activity through steric and electronic effects, making it a valuable subject for further investigation.

Physicochemical Properties

Precise experimental values for this compound are not available in the cited literature. The following table presents calculated data and experimental data for structurally similar compounds to provide an estimated profile.

PropertyThis compound (Estimated/Calculated)4-(Phenylsulfonyl)morpholine (Experimental/Calculated)[1]4-(4-Fluorophenylsulfonyl)morpholine (Calculated)[2]
Molecular Formula C₁₀H₁₂BrNO₃SC₁₀H₁₃NO₃SC₁₀H₁₂FNO₃S
Molecular Weight 306.18 g/mol 227.28 g/mol [1]245.27 g/mol [2]
Appearance Predicted: White to off-white solid--
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
Solubility Predicted: Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Low solubility in water.--
CAS Number Not assigned in available literature5033-21-6[1]383-23-3[2]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a general and reliable method for the preparation of arylsulfonylmorpholines can be adapted. This typically involves the reaction of an arylsulfonyl chloride with morpholine in the presence of a base.

Synthesis of this compound

This procedure is a representative method for the synthesis of arylsulfonyl amides.

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (or another suitable base like pyridine)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, addition funnel, magnetic stirrer, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Addition of Reagents: In a separate flask, prepare a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.

  • Reaction: Add the morpholine and triethylamine solution dropwise to the cooled solution of 2-bromobenzenesulfonyl chloride over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonyl (S=O) and C-N bonds.

  • Melting Point Analysis: To determine the melting point, which is a key indicator of purity.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S, Br) and confirm the empirical formula.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 2-Bromobenzenesulfonyl Chloride + Morpholine + Base Reaction Sulfonamide Formation (DCM, 0°C to RT) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Pure Product NMR NMR (1H, 13C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR MP Melting Point Product->MP

Synthesis and Characterization Workflow.

Conclusion

While this compound is not a widely studied compound, its synthesis is feasible through established methods for forming sulfonamides. The lack of available data presents an opportunity for researchers to synthesize and characterize this molecule, and to explore its potential biological activities. The information provided in this guide, based on analogous compounds and general synthetic strategies, serves as a foundational resource for such endeavors. Further research is warranted to fully elucidate the physicochemical properties and potential applications of this and other ortho-substituted phenylsulfonylmorpholine derivatives in the field of drug discovery and development.

References

An In-depth Technical Guide to the Structure Elucidation of 4-(Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the structure elucidation of 4-(para-bromophenylsulfonyl)morpholine (CAS No. 834-67-3) as a representative analogue for the requested 4-(ortho-bromophenylsulfonyl)morpholine. Due to a scarcity of publicly available experimental data for the ortho-isomer, this document leverages data from the more extensively characterized para-isomer. The methodologies and principles of structure elucidation presented herein are directly applicable to the ortho-, meta-, and para-isomers.

Introduction

Substituted aryl sulfonylmorpholine scaffolds are of significant interest to researchers in medicinal chemistry and drug development. The morpholine moiety is a common feature in bioactive compounds, often improving pharmacokinetic properties, while the aryl sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including anticancer and antimicrobial drugs. The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and mechanism of action. This guide provides a detailed overview of the analytical techniques and experimental protocols used for the comprehensive structure elucidation of 4-(4-bromophenylsulfonyl)morpholine.

Physicochemical Properties

A summary of the key physicochemical properties for 4-(4-bromophenylsulfonyl)morpholine is presented in Table 1.

PropertyValueReference
CAS Number 834-67-3[1]
Molecular Formula C₁₀H₁₂BrNO₃S[1]
Molecular Weight 306.18 g/mol [1]
Appearance White to off-white solid
Melting Point 140-142 °C

Spectroscopic Data and Structure Elucidation

The definitive structure of 4-(4-bromophenylsulfonyl)morpholine is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The morpholine ring, in its chair conformation, typically displays two sets of triplets for the methylene protons. The protons adjacent to the electronegative oxygen atom (H-2, H-6) are deshielded and appear at a lower field compared to the protons adjacent to the nitrogen atom (H-3, H-5). The aromatic protons of the para-substituted benzene ring appear as a characteristic AA'BB' system of two doublets.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85d2HAr-H (ortho to SO₂)
~7.75d2HAr-H (ortho to Br)
~3.70t4H-O-CH₂-
~3.00t4H-N-CH₂-
Predicted data for a spectrum recorded in DMSO-d₆, based on available spectra and known chemical shift values.[2]

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry of the para-substituted phenyl ring and the morpholine ring, a total of six distinct carbon signals are expected.

Chemical Shift (δ, ppm)Assignment
~135Ar-C (ipso-SO₂)
~132Ar-CH (ortho to Br)
~129Ar-CH (ortho to SO₂)
~128Ar-C (ipso-Br)
~66-O-CH₂-
~46-N-CH₂-
Predicted data based on known chemical shift values for N-substituted morpholines and substituted benzenes.[3][4][5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The key functional groups in 4-(4-bromophenylsulfonyl)morpholine are the sulfonyl group (S=O), the C-O-C ether linkage, and the C-N bond of the morpholine ring, as well as the aromatic C-H and C=C bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1580MediumAromatic C=C stretch
~1350StrongAsymmetric SO₂ stretch
~1160StrongSymmetric SO₂ stretch
~1100StrongC-O-C stretch
~930MediumC-N stretch
~820Strongpara-disubstituted benzene C-H bend
Predicted data based on characteristic IR absorption frequencies for sulfonyl and morpholine moieties.[6][7]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 305 and 307 in an approximate 1:1 ratio, characteristic of the presence of a bromine atom.

m/zProposed Fragment
305/307[M]⁺
220/222[M - C₄H₈NO]⁺
183/185[Br-C₆H₄-SO]⁺
155/157[Br-C₆H₄]⁺
86[C₄H₈NO]⁺ (morpholine ring fragment)
Predicted fragmentation pattern based on common fragmentation pathways for sulfonamides and amines.

Experimental Protocols

Synthesis of 4-(4-Bromophenylsulfonyl)morpholine

This protocol is adapted from established procedures for the synthesis of N-arylsulfonylmorpholines.

Reaction Scheme:

4-Bromobenzenesulfonyl chloride + Morpholine → 4-(4-Bromophenylsulfonyl)morpholine

Materials and Equipment:

  • 4-Bromobenzenesulfonyl chloride

  • Morpholine

  • Pyridine (anhydrous) or Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add morpholine (1.1 eq) dropwise, followed by the dropwise addition of pyridine or triethylamine (1.2 eq) to act as a base.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.

IR Spectroscopy:

  • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry:

  • Analyze the sample using an electron ionization mass spectrometer (EI-MS) or an electrospray ionization mass spectrometer (ESI-MS).

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Molecular Structure```dot

// Nodes for atoms N1 [label="N"]; S1 [label="S"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; Br1 [label="Br"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂"]; C8 [label="CH₂"]; C9 [label="CH₂"]; C10 [label="CH₂"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Morpholine Ring N1 -- C7; C7 -- C8; C8 -- O3; O3 -- C9; C9 -- C10; C10 -- N1;

// Substituents C1 -- S1; S1 -- O1 [label=" O"]; S1 -- O2 [label=" O"]; S1 -- N1; C4 -- Br1; }

Caption: General workflow for the synthesis of 4-(4-Bromophenylsulfonyl)morpholine.

Hypothetical Signaling Pathway: Topoisomerase II Inhibition

Given that many sulfonamide derivatives exhibit anticancer activity, a plausible mechanism of action for a novel aryl sulfonylmorpholine compound could be the inhibition of Topoisomerase II, an enzyme crucial for DNA replication in cancer cells. [8][9]

signaling_pathway drug 4-(Bromophenylsulfonyl)morpholine (Hypothetical Drug) topoII Topoisomerase II drug->topoII Inhibits ligation DNA Re-ligation drug->ligation Blocks dna_cleavage DNA Double-Strand Cleavage topoII->dna_cleavage Mediates dna_cleavage->ligation Normal Function ds_breaks Accumulation of Double-Strand Breaks dna_cleavage->ds_breaks apoptosis Apoptosis (Cell Death) ds_breaks->apoptosis

Caption: Hypothetical inhibition of the Topoisomerase II catalytic cycle.

Conclusion

The structural elucidation of 4-(4-bromophenylsulfonyl)morpholine is achieved through a synergistic application of NMR, IR, and mass spectrometry. The combined data from these techniques provide an unambiguous confirmation of the molecular structure. The synthesis is readily accomplished via a standard nucleophilic substitution reaction. This comprehensive guide provides the necessary data and protocols for researchers and drug development professionals working with this and related classes of compounds, forming a solid foundation for further investigation into their biological activities and therapeutic potential.

References

In-depth Technical Guide: Solubility of 4-(2-Bromophenylsulfonyl)morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Available Data and Methodologies for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-(2-Bromophenylsulfonyl)morpholine in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for this compound. This document outlines the current information gap and provides a framework for researchers to approach solubility determination for this and structurally related compounds. While direct experimental values are not available, this guide will discuss general principles of solubility, relevant experimental protocols for its determination, and the synthesis of related morpholine derivatives, which can inform early-stage research and development.

Introduction to this compound

This compound is a chemical compound containing a bromophenyl group attached to a sulfonyl morpholine moiety. The morpholine ring is a common feature in many biologically active compounds and is recognized for its favorable physicochemical properties, which can influence solubility and other pharmacokinetic parameters. The sulfonyl group and the bromo-substitution on the phenyl ring further modulate its polarity, hydrogen bonding capacity, and overall solubility profile. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development.

Current State of Solubility Data: An Information Gap

Despite a thorough search of scientific databases and chemical literature, no specific quantitative solubility data for this compound in common organic solvents was found. This indicates that such studies have likely not been published in the public domain. The development of a comprehensive solubility profile would, therefore, require direct experimental investigation.

General Principles and Methodologies for Solubility Determination

In the absence of specific data, researchers can employ established methodologies to determine the solubility of this compound.

Experimental Protocols for Solubility Measurement

A common and reliable method for determining equilibrium solubility is the shake-flask method .[1] This technique allows for precise control over experimental conditions, ensuring reproducible results.[1]

Workflow for Shake-Flask Solubility Determination:

G prep Prepare saturated solution equilibrate Equilibrate at constant temperature prep->equilibrate Agitation separate Separate solid and liquid phases equilibrate->separate Centrifugation/Filtration analyze Analyze solute concentration in supernatant separate->analyze e.g., HPLC, UV-Vis data Record solubility data analyze->data G A Aryl/Sulfonyl Chloride Derivative C N-Substituted Morpholine Product A->C Nucleophilic Substitution B Morpholine B->C D Base (e.g., Triethylamine) D->C Acid Scavenger

References

The Advent and Evolution of 2-Bromophenylsulfonyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of drug discovery is often one of incremental innovation, building upon established chemical scaffolds to unlock new therapeutic potential. Within this landscape, the sulfonamide functional group holds a storied history, from the revolutionary antibacterial sulfa drugs of the early 20th century to a diverse array of modern therapeutics. This technical guide delves into a specific, yet significant, subclass: 2-bromophenylsulfonyl compounds. The introduction of a bromine atom at the ortho-position of the phenylsulfonyl moiety offers unique steric and electronic properties that medicinal chemists have begun to explore for a range of biological applications. This document provides an in-depth exploration of the discovery, synthesis, and biological evaluation of these compounds, presenting key data and experimental methodologies to aid in future research and development.

Historical Context: The Rise of Sulfonamides

The story of 2-bromophenylsulfonyl compounds is intrinsically linked to the broader history of sulfonamides. The initial discovery of the antibacterial properties of prontosil in the 1930s, and its subsequent metabolic activation to sulfanilamide, marked a paradigm shift in medicine.[1] This discovery unveiled the vast therapeutic potential of the benzenesulfonamide scaffold, leading to the development of a plethora of derivatives targeting a wide range of diseases, including diuretics, anticonvulsants, and anti-inflammatory agents.[2] The exploration of halogenated derivatives, such as those containing bromine, represents a more recent chapter in this ongoing narrative, driven by the desire to modulate pharmacokinetic and pharmacodynamic properties.

Synthesis of Key 2-Bromophenylsulfonyl Intermediates

The synthesis of 2-bromophenylsulfonyl compounds typically begins with the preparation of key reactive intermediates, namely 2-bromobenzenesulfonyl chloride and (2-bromophenyl)methanesulfonyl chloride. These intermediates serve as the foundational building blocks for the introduction of the 2-bromophenylsulfonyl moiety into a target molecule.

Synthesis of 2-Bromobenzenesulfonyl Chloride

A common route to 2-bromobenzenesulfonyl chloride involves a diazotization reaction of 2-bromoaniline, followed by a Sandmeyer-type reaction.[2]

Experimental Protocol: Synthesis of 2-Bromobenzenesulfonyl Chloride [2]

  • Diazotization: 2-bromoaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C using an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt.

  • Sandmeyer-type Reaction: In a separate vessel, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The previously prepared cold diazonium salt solution is then added slowly to this mixture.

  • Work-up: After the addition is complete, the reaction mixture is stirred for a specified time and then poured into ice water. The crude 2-bromobenzenesulfonyl chloride precipitates and is collected by filtration. The product can be further purified by distillation under reduced pressure or recrystallization.

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer-type Reaction 2-Bromoaniline 2-Bromoaniline Diazonium Salt Formation Diazonium Salt Formation 2-Bromoaniline->Diazonium Salt Formation 1. Dissolve HCl, H2O HCl, H2O HCl, H2O->Diazonium Salt Formation 2. Cool to 0-5°C NaNO2, H2O NaNO2, H2O NaNO2, H2O->Diazonium Salt Formation 3. Add dropwise Sulfonyl Chloride Formation Sulfonyl Chloride Formation Diazonium Salt Formation->Sulfonyl Chloride Formation 3. Add slowly SO2, Acetic Acid SO2, Acetic Acid SO2, Acetic Acid->Sulfonyl Chloride Formation 1. Prepare solution CuCl CuCl CuCl->Sulfonyl Chloride Formation 2. Add catalyst Work-up Work-up Sulfonyl Chloride Formation->Work-up 4. Pour into ice water 2-Bromobenzenesulfonyl Chloride 2-Bromobenzenesulfonyl Chloride Work-up->2-Bromobenzenesulfonyl Chloride 5. Isolate & Purify

Experimental workflow for the synthesis of 2-bromobenzenesulfonyl chloride.

Synthesis of (2-Bromophenyl)methanesulfonyl Chloride

An alternative key intermediate is (2-bromophenyl)methanesulfonyl chloride. A three-step synthesis starting from 2-bromotoluene has been described.[3]

Experimental Protocol: Synthesis of (2-Bromophenyl)methanesulfonyl Chloride [3]

  • Radical Bromination: 2-bromotoluene is refluxed with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride to yield (2-bromophenyl)methyl bromide.

  • Thiol Formation: The resulting (2-bromophenyl)methyl bromide is reacted with thiourea in ethanol under reflux to form the S-(2-bromobenzyl)isothiuronium bromide salt. This salt is then hydrolyzed with aqueous sodium hydroxide under reflux, followed by acidification to produce (2-bromophenyl)methanethiol.

  • Oxidative Chlorination: The thiol is then subjected to oxidative chlorination using hydrogen peroxide and thionyl chloride in acetonitrile at room temperature to afford the final product, (2-bromophenyl)methanesulfonyl chloride.

G 2-Bromotoluene 2-Bromotoluene Radical Bromination Radical Bromination 2-Bromotoluene->Radical Bromination NBS, AIBN, CCl4, Reflux (2-Bromophenyl)methyl bromide (2-Bromophenyl)methyl bromide Radical Bromination->(2-Bromophenyl)methyl bromide Thiol Formation Thiol Formation (2-Bromophenyl)methyl bromide->Thiol Formation 1. Thiourea, Ethanol, Reflux 2. NaOH(aq), Reflux 3. HCl (2-Bromophenyl)methanethiol (2-Bromophenyl)methanethiol Thiol Formation->(2-Bromophenyl)methanethiol Oxidative Chlorination Oxidative Chlorination (2-Bromophenyl)methanethiol->Oxidative Chlorination H2O2, SOCl2, Acetonitrile, RT (2-Bromophenyl)methanesulfonyl chloride (2-Bromophenyl)methanesulfonyl chloride Oxidative Chlorination->(2-Bromophenyl)methanesulfonyl chloride

Synthesis pathway for (2-bromophenyl)methanesulfonyl chloride.

Biological Activities of 2-Bromophenylsulfonyl Compounds

Derivatives of 2-bromophenylsulfonyl compounds have been investigated for a variety of biological activities, demonstrating the therapeutic potential of this chemical scaffold.

Antimicrobial and Antioxidant Activities

Several studies have explored the antimicrobial and antioxidant properties of novel compounds incorporating the 2-bromophenylsulfonyl moiety. For instance, a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were synthesized and evaluated for their biological activities.

Compound IDTestResultReference
6 Antimicrobial (S. aureus ATCC 6538)MIC = 250 µg/mL[3]
6 Antioxidant (DPPH Inhibition)16.75 ± 1.18%[3]
8b Antioxidant (ABTS Scavenging)7.66 ± 0.71%[3]
7a Antioxidant (ABTS Scavenging)7.14 ± 1.51%[3]

Experimental Protocol: DPPH Radical Scavenging Assay (Representative Protocol)

  • A solution of the test compound is prepared in a suitable solvent (e.g., methanol or ethanol) at various concentrations.

  • A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared.

  • The test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • A control solution (without the test compound) and a blank (without DPPH) are also measured.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound solution.

  • IC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Enzyme Inhibition

The benzenesulfonamide scaffold is a well-known pharmacophore for enzyme inhibitors. While specific studies on 2-bromophenylsulfonyl compounds targeting a wide range of enzymes are still emerging, related brominated phenitidine derivatives have shown inhibitory activity against cholinesterases, suggesting a potential avenue for Alzheimer's disease treatment.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by 2-bromophenylsulfonyl compounds are not yet extensively elucidated. However, based on the observed anti-inflammatory and antioxidant activities of some derivatives, it is plausible that they may interact with key inflammatory signaling cascades. A hypothetical mechanism could involve the inhibition of pro-inflammatory enzymes or the modulation of transcription factors involved in the inflammatory response.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Pro-inflammatory Signaling Pathway LPS, Cytokines LPS, Cytokines Receptor Receptor LPS, Cytokines->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade NF-kB Activation NF-kB Activation Kinase Cascade->NF-kB Activation Gene Transcription Gene Transcription NF-kB Activation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation 2-Bromophenylsulfonyl Compound 2-Bromophenylsulfonyl Compound 2-Bromophenylsulfonyl Compound->Kinase Cascade Inhibition

Hypothetical anti-inflammatory signaling pathway modulation.

Conclusion and Future Directions

The exploration of 2-bromophenylsulfonyl compounds in medicinal chemistry is a burgeoning field with considerable promise. The synthetic accessibility of key intermediates allows for the generation of diverse libraries of derivatives for biological screening. The preliminary findings of antimicrobial, antioxidant, and potential enzyme inhibitory activities warrant further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds. Comprehensive structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these molecules for various therapeutic applications. As our understanding of the unique contributions of the 2-bromophenylsulfonyl moiety grows, so too will its potential to yield novel and effective therapeutic agents.

References

Theoretical Properties of Ortho-Substituted Phenylsulfonylmorpholines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of ortho-substituted phenylsulfonylmorpholines. This class of compounds holds significant potential in medicinal chemistry, and understanding its structural and electronic characteristics is paramount for the rational design of novel therapeutic agents. This document summarizes key theoretical aspects, including conformational analysis and electronic properties, supported by available, albeit limited, experimental data from closely related analogs. Detailed methodologies for computational analysis are presented, alongside visualizations of logical workflows for their study. While extensive quantitative data for this specific class remains scarce in publicly available literature, this guide synthesizes existing knowledge on related sulfonamides and morpholine-containing compounds to provide a foundational understanding for researchers in the field.

Introduction

The phenylsulfonylmorpholine scaffold is a key pharmacophore found in a variety of biologically active molecules. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the morpholine ring provides a desirable pharmacokinetic profile due to its polarity and metabolic stability. Ortho-substitution on the phenyl ring introduces steric and electronic perturbations that can significantly influence the molecule's three-dimensional conformation, its interaction with biological targets, and its overall pharmacological activity. Understanding these effects at a theoretical level is crucial for optimizing lead compounds in drug discovery programs. This guide will delve into the core theoretical properties of these molecules, providing a framework for their further investigation.

Synthesis and General Reactivity

The synthesis of ortho-substituted phenylsulfonylmorpholines typically involves the reaction of morpholine with an ortho-substituted phenylsulfonyl chloride in the presence of a base. The general synthetic scheme is a standard nucleophilic substitution reaction at the sulfonyl group.

A general protocol for the synthesis of N-substituted morpholines can be adapted for this purpose. For instance, a common method involves the reaction of the amine (morpholine) with a suitable electrophile, in this case, the ortho-substituted phenylsulfonyl chloride.

Experimental Protocol: General Synthesis

A solution of morpholine (1.1 equivalents) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is cooled to 0 °C. A base, such as triethylamine or pyridine (1.2 equivalents), is added to the solution. The ortho-substituted phenylsulfonyl chloride (1.0 equivalent) is then added dropwise to the stirred solution. The reaction is typically allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification is generally achieved by recrystallization or column chromatography.

Conformational Analysis

The conformational landscape of ortho-substituted phenylsulfonylmorpholines is primarily dictated by the interplay of several factors: the chair conformation of the morpholine ring, the rotational barrier around the S-N bond, and the steric and electronic influence of the ortho-substituent on the phenyl ring.

The morpholine ring itself typically adopts a stable chair conformation. The energy barrier for ring inversion is a key parameter in its conformational dynamics.

The orientation of the phenylsulfonyl group relative to the morpholine ring is a critical determinant of the molecule's overall shape. The presence of a bulky ortho-substituent on the phenyl ring will sterically hinder free rotation around the S-Ar bond, leading to a preferred orientation of the phenyl ring. This can have significant implications for how the molecule presents its pharmacophoric features to a biological target.

Computational Methodology for Conformational Analysis

A standard computational workflow to explore the conformational space of these molecules would involve the following steps:

  • Initial Structure Generation: Generation of a 3D structure of the target molecule.

  • Conformational Search: A systematic or stochastic search of the conformational space to identify low-energy conformers. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94, OPLS3e).

  • Geometry Optimization and Energy Calculation: The identified conformers are then subjected to geometry optimization and energy calculation at a higher level of theory, typically using density functional theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-31G* or larger). Solvation effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

  • Analysis of Results: The relative energies of the conformers are analyzed to determine the most stable conformations. Key dihedral angles, such as those defining the orientation of the phenylsulfonyl group, are examined.

Quantitative Data

Table 1: Calculated Geometric Parameters for N-(2-chlorophenyl)sulfonylmorpholine

ParameterValue
Bond Lengths (Å)
S-N1.65
S-O11.43
S-O21.43
S-C(Ar)1.77
C-Cl1.74
Bond Angles (°) **
O-S-O120.1
O-S-N106.5
N-S-C(Ar)107.3
Dihedral Angles (°) **
C(Ar)-S-N-C(morpholine)75.2

Table 2: Calculated Electronic Properties for N-(2-chlorophenyl)sulfonylmorpholine

PropertyValue
Dipole Moment (Debye)4.8
HOMO Energy (eV)-7.2
LUMO Energy (eV)-1.5
HOMO-LUMO Gap (eV)5.7

Potential Biological Activity and Signaling Pathways

Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The mechanism of action for antibacterial sulfonamides famously involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

While the specific biological targets of ortho-substituted phenylsulfonylmorpholines are not extensively documented, it is plausible that they could interact with various enzymes or receptors depending on the nature of the ortho-substituent and the overall molecular architecture. A logical workflow for investigating their biological activity would involve initial screening against a panel of relevant targets, followed by more focused mechanistic studies.

Visualizations

Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_theoretical Theoretical Analysis cluster_biological Biological Evaluation synthesis Synthesis of ortho-substituted phenylsulfonylmorpholine purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography (if crystalline) purification->xray conf_analysis Conformational Analysis (DFT Calculations) purification->conf_analysis screening In vitro Screening (Enzyme/Receptor Assays) purification->screening electronic_props Electronic Properties (HOMO, LUMO, ESP) conf_analysis->electronic_props cell_assays Cell-based Assays (Toxicity, Efficacy) screening->cell_assays

Caption: Experimental workflow for the study of ortho-substituted phenylsulfonylmorpholines.

folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF inhibited by Sulfonamide Ortho-substituted Phenylsulfonylmorpholine (Hypothetical Inhibitor) Sulfonamide->DHPS THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides

Caption: Hypothetical inhibition of the bacterial folate synthesis pathway.

Conclusion

The theoretical properties of ortho-substituted phenylsulfonylmorpholines present a compelling area of study for medicinal chemists and drug development professionals. While a comprehensive body of experimental data for this specific class is yet to be established, computational modeling provides a powerful tool to predict their conformational preferences and electronic characteristics. The steric and electronic effects of ortho-substituents are expected to play a crucial role in defining their biological activity. The workflows and theoretical frameworks presented in this guide offer a solid foundation for future research aimed at unlocking the therapeutic potential of these promising molecules. Further experimental validation of the theoretical predictions outlined herein is a critical next step in advancing this area of research.

Technical Guide: Spectroscopic and Synthetic Profile of 4-(2-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed synthetic and analytical workflow for the characterization of 4-(2-Bromophenylsulfonyl)morpholine. Due to the limited availability of published experimental data for this specific compound, this document serves as a predictive guide for researchers aiming to synthesize and characterize this molecule. The information herein is based on established principles of organic spectroscopy and reaction mechanisms, drawing parallels from closely related chemical structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3Multiplet1HAromatic H (ortho to SO₂)
~ 7.5 - 7.9Multiplet3HAromatic H
~ 3.7 - 3.9Multiplet4HMorpholine H (-O-CH ₂-)
~ 3.1 - 3.3Multiplet4HMorpholine H (-N-CH ₂-)
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 139Aromatic C (C-SO₂)
~ 135Aromatic C (C-Br)
~ 133Aromatic C-H
~ 131Aromatic C-H
~ 128Aromatic C-H
~ 119Aromatic C-H
~ 66Morpholine C (-C H₂-O-)
~ 46Morpholine C (-C H₂-N-)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2980 - 2850Medium-StrongAliphatic C-H stretch (morpholine)
~ 1360 - 1340StrongAsymmetric SO₂ stretch
~ 1170 - 1150StrongSymmetric SO₂ stretch
~ 1120 - 1080StrongC-O-C stretch (morpholine)
~ 1020 - 1000MediumC-N stretch (morpholine)
~ 750 - 700StrongC-Br stretch
Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Impact (EI)

m/zInterpretation
307/309Molecular ion peak [M]⁺ (presence of Br isotope pattern)
222[M - SO₂ - H]⁺
206/208[Br-C₆H₄-SO₂]⁺
155/157[Br-C₆H₄]⁺
86[Morpholine-CH₂]⁺
56[C₃H₆N]⁺

Experimental Protocols

The following sections detail the proposed experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is based on the general reaction of sulfonyl chlorides with secondary amines.

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add morpholine (1.1 eq) dropwise to the stirred solution.

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Infrared (IR) Spectroscopy:

  • Ensure the sample is dry.

  • For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Impact (EI) source is suitable. Direct infusion via a solids probe can also be used.

  • Acquire the mass spectrum in the EI mode, typically at 70 eV.

  • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be evident for bromine-containing fragments.

Diagrams

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Reactants 2-Bromobenzenesulfonyl chloride + Morpholine + Triethylamine in DCM/THF Reaction Reaction at 0 °C to Room Temperature (12-24 hours) Reactants->Reaction Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reaction->Workup Drying Drying of Organic Layer (anhydrous MgSO₄) Workup->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Product This compound Purification->Product Characterization Spectroscopic Characterization (NMR, IR, MS) Product->Characterization

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide on the Chemical Stability of N-Arylsulfonylmorpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the chemical stability of N-arylsulfonylmorpholines is limited in publicly available scientific literature. This guide is therefore based on established principles of chemical stability, data from analogous structures (sulfonamides and morpholine derivatives), and standardized protocols for forced degradation studies. The quantitative data and degradation pathways presented herein are illustrative and intended to serve as a practical framework for designing and executing stability studies for this class of compounds.

Introduction

N-arylsulfonylmorpholines represent a significant scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The chemical stability of these molecules is a critical attribute that influences their shelf-life, formulation, in vivo fate, and overall therapeutic potential. Understanding the degradation pathways and the factors that influence the stability of N-arylsulfonylmorpholines is paramount for the successful development of safe and effective drug candidates.

This technical guide provides a comprehensive overview of the potential chemical stability of N-arylsulfonylmorpholines. It outlines the theoretical basis for their stability, presents illustrative quantitative data, details relevant experimental protocols for forced degradation studies, and visualizes potential degradation pathways and experimental workflows.

Theoretical Stability Profile

The chemical stability of an N-arylsulfonylmorpholine is primarily dictated by the inherent reactivity of the sulfonamide bond and the morpholine ring.

  • Sulfonamide Moiety: The sulfur atom in the sulfonamide group is electrophilic and susceptible to nucleophilic attack, which can lead to the cleavage of the S-N bond. The stability of this bond is influenced by the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups on the aryl ring can increase the electrophilicity of the sulfur atom, potentially making the sulfonamide more susceptible to hydrolytic cleavage, particularly under basic conditions. Conversely, electron-donating groups may enhance stability. Generally, sulfonamides are relatively stable to hydrolysis under neutral and acidic conditions but can be more susceptible to degradation in alkaline environments.[1][2]

  • Morpholine Moiety: The morpholine ring is a saturated heterocycle and is generally considered to be chemically stable. However, under forcing conditions, such as strong oxidation, cleavage of the morpholine ring can occur.[3][4] The nitrogen atom of the morpholine can also be a site for metabolic oxidation.

Illustrative Quantitative Stability Data

The following tables present hypothetical yet plausible quantitative data for the stability of a representative N-arylsulfonylmorpholine under various stress conditions. This data is intended to serve as a guide for what might be observed in experimental studies.

Table 1: Illustrative Hydrolytic Stability of a Representative N-Arylsulfonylmorpholine

pHTemperature (°C)Half-life (t½) (days)Primary Degradants
1.2 (0.1 N HCl)60> 30Negligible
4.5 (Acetate Buffer)60> 30Negligible
7.0 (Phosphate Buffer)6025Arylsulfonic acid, Morpholine
9.0 (Borate Buffer)6010Arylsulfonic acid, Morpholine
12.0 (0.1 N NaOH)402Arylsulfonic acid, Morpholine

Table 2: Illustrative Oxidative, Photolytic, and Thermal Stability of a Representative N-Arylsulfonylmorpholine

Stress ConditionReagent/ConditionDuration% DegradationPrimary Degradants
Oxidative3% H₂O₂24 hours15N-oxide derivatives, Ring-opened products
PhotolyticICH Q1B Option 21.2 million lux hours8Photodegradation products (unspecified)
Thermal (Solid State)80°C7 days< 2Negligible
Thermal (Solution)80°C in pH 7.4 buffer7 days5Arylsulfonic acid, Morpholine

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5][6][7] The following are detailed, generalized protocols for conducting forced degradation studies on N-arylsulfonylmorpholines.

General Sample Preparation
  • Drug Substance: Prepare a stock solution of the N-arylsulfonylmorpholine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).

  • Controls: For each stress condition, prepare a control sample stored under ambient conditions and a blank solution (without the drug substance) subjected to the same stress conditions.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for up to 7 days.

    • At specified time points (e.g., 0, 2, 8, 24, 48, 168 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 40°C for up to 48 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water (or a neutral buffer, e.g., phosphate buffer pH 7.0).

    • Incubate the solution at 60°C for up to 7 days.

    • At specified time points, withdraw an aliquot and dilute for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for up to 24 hours.

  • At specified time points, withdraw an aliquot and dilute for analysis.

Photolytic Degradation
  • Expose the drug substance in solid form and in solution (in a photostable, transparent container) to a light source according to ICH Q1B guidelines.[5][8]

  • The exposure should be a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light.[3]

  • Prepare a dark control sample by wrapping an identical sample in aluminum foil and placing it alongside the exposed sample.

  • After the exposure period, dissolve the solid sample and dilute the solution sample for analysis.

Thermal Degradation
  • Solid State: Place the solid drug substance in a controlled temperature chamber at 80°C for 7 days. At the end of the study, dissolve the sample for analysis.

  • Solution State: Incubate a solution of the drug substance (in a suitable solvent or buffer) at 80°C for 7 days. At specified time points, withdraw an aliquot for analysis.

Analytical Methodology
  • A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection or Mass Spectrometry (MS) detection, should be developed and validated to separate the parent compound from all potential degradation products.

  • The method should be capable of quantifying the decrease in the parent compound and the formation of degradants. Mass balance should be assessed to ensure that all degradation products are accounted for.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for an N-arylsulfonylmorpholine under hydrolytic and oxidative stress conditions.

G cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation N-Arylsulfonylmorpholine N-Arylsulfonylmorpholine Arylsulfonic_Acid Arylsulfonic_Acid N-Arylsulfonylmorpholine->Arylsulfonic_Acid S-N Cleavage Morpholine Morpholine N-Arylsulfonylmorpholine->Morpholine S-N Cleavage N-Oxide N-Oxide N-Arylsulfonylmorpholine->N-Oxide N-Oxidation Ring_Opened_Products Ring_Opened_Products N-Oxide->Ring_Opened_Products Further Oxidation

Caption: Potential degradation pathways of N-arylsulfonylmorpholines.

Experimental Workflow for Forced Degradation

The diagram below outlines a typical workflow for conducting a forced degradation study.

G cluster_planning Planning & Preparation cluster_execution Stress Conditions cluster_analysis Analysis & Reporting Protocol_Design Design Forced Degradation Protocol Method_Development Develop Stability- Indicating Method Protocol_Design->Method_Development Sample_Preparation Prepare Drug Substance Solutions Method_Development->Sample_Preparation Hydrolytic Hydrolytic (Acid, Base, Neutral) Oxidative Oxidative (H2O2) Photolytic Photolytic (ICH Q1B) Thermal Thermal (Solid, Solution) HPLC_Analysis Analyze Samples by HPLC-UV/MS Hydrolytic->HPLC_Analysis Oxidative->HPLC_Analysis Photolytic->HPLC_Analysis Thermal->HPLC_Analysis Data_Evaluation Evaluate Data & Assess Mass Balance HPLC_Analysis->Data_Evaluation Report_Generation Generate Stability Report Data_Evaluation->Report_Generation

Caption: Workflow for a forced degradation study.

Conclusion

References

The 2-Bromo Substituent: A Gateway to Molecular Diversity and Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-bromo substituent is a cornerstone in modern organic synthesis, offering a versatile handle for a vast array of chemical transformations. Its unique electronic and steric properties make it a reactive yet often selective functional group, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of the 2-bromo group, with a focus on its application in the synthesis of novel compounds for drug discovery and development. We will delve into key reaction classes, present quantitative data for comparative analysis, provide detailed experimental protocols, and visualize complex pathways and workflows.

Nucleophilic Substitution and Elimination Reactions

The reactivity of 2-bromoalkanes is fundamentally governed by their ability to undergo nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The preferred pathway is dictated by the structure of the alkyl halide, the nature of the nucleophile/base, and the solvent conditions.

Nucleophilic Substitution (Sₙ1 and Sₙ2)

The substitution of the 2-bromo group can proceed through either a unimolecular (Sₙ1) or bimolecular (Sₙ2) mechanism. Tertiary halides like 2-bromo-2-methylpropane favor the Sₙ1 pathway due to the stability of the resulting tertiary carbocation.[1][2][3] In contrast, primary and secondary 2-bromoalkanes are more prone to the Sₙ2 mechanism, which involves a backside attack by the nucleophile.[4][5]

The rate of Sₙ1 reactions is dependent only on the concentration of the alkyl halide, whereas the rate of Sₙ2 reactions is dependent on the concentrations of both the alkyl halide and the nucleophile.[5][6]

Table 1: Comparison of Sₙ1 and Sₙ2 Reactions for 2-Bromoalkanes

FeatureSₙ1 ReactionSₙ2 Reaction
Substrate Tertiary > SecondaryPrimary > Secondary
Kinetics First-order: rate = k[Alkyl Halide][5][6]Second-order: rate = k[Alkyl Halide][Nucleophile][4][5]
Mechanism Two-step (carbocation intermediate)[5]Single concerted step[5]
Stereochemistry RacemizationInversion of configuration[4]
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are required
Solvent Polar protic solvents favorPolar aprotic solvents favor
Elimination Reactions (E1 and E2)

In the presence of a base, 2-bromoalkanes can undergo dehydrobromination to form alkenes. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product, particularly with small, strong bases.[7][8] However, the use of a sterically hindered base, such as potassium tert-butoxide, favors the formation of the less substituted alkene, known as the Hofmann product.[7][9]

Table 2: Regioselectivity in the E2 Elimination of 2-Bromobutane

BaseMajor ProductMinor ProductReference
Potassium ethoxide (EtO⁻K⁺)2-Butene (Zaitsev)1-Butene (Hofmann)[8]
Potassium tert-butoxide (t-BuO⁻K⁺)1-Butene (Hofmann)2-Butene (Zaitsev)[7]

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo substituent is an excellent coupling partner in a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. 2-Bromo-substituted aromatic and heteroaromatic compounds are widely used substrates in this reaction.[10][11]

Table 3: Suzuki-Miyaura Coupling of 2-Bromopyridine with Various Boronic Acids

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O1001285-95[12]
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O1001285-95[12]
3-Thienylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O901275-85[12]
4-Acetylphenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃THF801870-80[12]
2-Naphthylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001288-98[12]

Yields are estimated based on similar reactions.[12]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13] The 2-bromo substituent on an aromatic or vinyl ring serves as a reactive handle for this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[14][15] 2-Bromo-substituted heterocycles are common substrates in this reaction, leading to a wide range of functionalized amines.[16]

Table 4: Buchwald-Hartwig Amination of 2-Bromopyridines

AminePalladium PrecursorLigandBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃XPhosNaOtBuToluene10095[6]
AnilinePd(OAc)₂BINAPCs₂CO₃Toluene11085[3]
N-MethylanilinePd₂(dba)₃RuPhosK₃PO₄Dioxane10092[17]
PyrrolidinePd(OAc)₂SPhosNaOtBuToluene8098[6]

Yields are representative for analogous 2-bromopyridines.

Formation of Organometallic Reagents

The 2-bromo substituent is readily converted into highly reactive organometallic species, such as Grignard and organolithium reagents, which are powerful nucleophiles for C-C bond formation.

Grignard Reagent Formation

The reaction of a 2-bromoalkane or 2-bromoaryl compound with magnesium metal in an ethereal solvent affords the corresponding Grignard reagent.[18] These reagents are highly valuable for their ability to add to carbonyl compounds and other electrophiles.

Lithiation

Organolithium reagents can be prepared from 2-bromo compounds via lithium-halogen exchange. This reaction is typically fast, even at low temperatures, and provides a route to highly reactive nucleophiles.[12][19]

The Role of the 2-Bromo Substituent in Drug Discovery

The versatility of the 2-bromo substituent makes it a valuable tool in drug discovery and development. It can be strategically incorporated into a lead molecule to enable the exploration of structure-activity relationships (SAR) through the synthesis of diverse analogs.[20] Furthermore, the bromo group itself can play a crucial role in the biological activity of a drug molecule.

Covalent Inhibition

In some cases, the reactivity of a carbon-bromine bond can be harnessed for targeted covalent inhibition of a biological target.[21][22] An electrophilic warhead containing a bromo-substituent can form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of an enzyme, leading to irreversible inhibition.

Kinase Inhibitors

The 2-bromo substituent is a common feature in many kinase inhibitors. For instance, in some classes of cyclin-dependent kinase (CDK) inhibitors, the presence of a bromine atom has been shown to enhance potency.[23][24]

Lapatinib Signaling Pathway Inhibition:

Lapatinib is a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[25][26] It binds to the ATP-binding site of these receptors, inhibiting their phosphorylation and downstream signaling through the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.[25][27][28] While the bromo substituent on lapatinib is not directly involved in covalent bond formation, its electronic properties and steric bulk contribute to the overall binding affinity and selectivity of the drug.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine
  • Reaction Setup: In a dry Schlenk flask, combine 2-bromopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

General Procedure for Buchwald-Hartwig Amination of a 2-Bromoaryl Compound
  • Catalyst Pre-formation: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: In a glovebox, add the 2-bromoaryl compound (1.0 equiv) and the amine (1.2 equiv) to the tube.

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by chromatography.[29]

General Procedure for Grignard Reagent Formation from 2-Bromopropane
  • Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings (1.1 equiv) in the flask and gently heat under a flow of nitrogen to activate. A small crystal of iodine can also be added.

  • Initiation: Add a small portion of a solution of 2-bromopropane (1.0 equiv) in anhydrous diethyl ether to the magnesium. The reaction is initiated when the solution becomes cloudy and begins to reflux.

  • Addition: Add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes. The resulting Grignard reagent is ready for use in subsequent reactions.

General Procedure for Lithiation of 2-Bromothiophene
  • Reaction Setup: In an oven-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-bromothiophene (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv) dropwise at -78 °C.

  • Work-up: Allow the reaction to warm slowly to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by distillation or chromatography.[12]

Visualizations

Reaction Mechanisms and Workflows

SN2_Mechanism cluster_main SN2 Mechanism: (S)-2-Bromobutane with Hydroxide r Nu⁻ + R-X ts [Nu---R---X]⁻ r->ts Backside Attack p Nu-R + X⁻ ts->p Inversion of Stereochemistry

Caption: SN2 reaction mechanism.

Suzuki_Catalytic_Cycle cluster_reactants cluster_product pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² r1 R¹-X r2 R²-B(OR)₂ base Base

Caption: Suzuki-Miyaura catalytic cycle.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: General experimental workflow.

Lapatinib_Signaling_Pathway EGFR_HER2 EGFR/HER2 Receptor PI3K PI3K EGFR_HER2->PI3K MAPK RAS/RAF/MEK EGFR_HER2->MAPK Lapatinib Lapatinib Lapatinib->EGFR_HER2 Inhibits ATP Binding Akt Akt PI3K->Akt Proliferation Cell Proliferation and Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Caption: Lapatinib signaling pathway inhibition.

References

Brominated Phenylsulfonyl Compounds: A Technical Review of Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of halogen atoms, particularly bromine, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy. Bromine's unique properties, including its size, electronegativity, and ability to form halogen bonds, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The phenylsulfonyl scaffold is another privileged motif in drug discovery, present in a wide range of therapeutic agents due to its ability to act as a hydrogen bond acceptor and its rigid, well-defined geometry.[2][3]

This technical guide provides a comprehensive literature review of brominated phenylsulfonyl compounds, focusing on their synthesis, diverse biological activities, and structure-activity relationships (SAR). We will summarize key quantitative data, detail relevant experimental protocols, and visualize complex relationships to provide a thorough resource for professionals in drug development.

Synthesis Strategies

The preparation of brominated phenylsulfonyl compounds typically involves multi-step synthetic sequences. Common strategies include the direct bromination of a phenylsulfonyl precursor or the construction of the sulfonyl group onto a pre-brominated aromatic ring.

A general workflow for the synthesis and evaluation of these compounds is outlined below. This process begins with the chemical synthesis of novel derivatives, followed by purification and rigorous structural confirmation using spectroscopic methods. The purified compounds are then subjected to a battery of biological assays to determine their activity, leading to structure-activity relationship analysis that informs the design of next-generation compounds.

G cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation cluster_analysis Analysis & Optimization S1 Precursor Synthesis S2 Bromination / Sulfonylation S1->S2 S3 Purification (e.g., Chromatography) S2->S3 S4 Structural Elucidation (NMR, MS, IR) S3->S4 B1 In Vitro Screening (e.g., Enzyme Assays, Cell Viability) S4->B1 Test Compounds B2 Antimicrobial Testing (MIC, MBIC) S4->B2 B3 In Vivo Studies (e.g., Animal Models) B1->B3 B2->B3 A1 Data Analysis B3->A1 Efficacy & Toxicity Data A2 Structure-Activity Relationship (SAR) A1->A2 A3 Lead Optimization A2->A3 A3->S1 Iterative Design

Caption: General experimental workflow for the development of brominated phenylsulfonyl compounds.

Key Experimental Protocols

General Protocol for Synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives[4]:

  • Starting Material Preparation: 4-[(4-Bromophenyl)sulfonyl]benzoic acid is prepared and subsequently converted to its acid chloride using thionyl chloride.

  • Amide Coupling: The resulting acid chloride is reacted with the appropriate L-valine derivative in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield the N-acylated amino acid product.

  • Purification: The crude product is purified using column chromatography on silica gel.

  • Characterization: The final structure is confirmed by spectroscopic methods including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

General Protocol for Halosulfonylation of [1.1.1]Propellane[2][3]:

  • In Situ Reagent Generation: A sulfinate salt (e.g., sodium benzenesulfinate) is dissolved in a suitable solvent. A halogen source, such as N-bromosuccinimide (NBS), is added to generate the sulfonyl halide in situ.[2][3]

  • Addition Reaction: The strain-release reagent, [1.1.1]propellane, is added to the reaction mixture. The reaction proceeds under mild conditions.

  • Workup and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the desired bromosulfonylated bicyclo[1.1.1]pentane (BCP). This method is noted for its scalability, with successful syntheses performed on a 96-gram scale.[2][3]

Biological Activities and Therapeutic Potential

Brominated phenylsulfonyl compounds exhibit a wide spectrum of biological activities, positioning them as promising scaffolds for drug development in various therapeutic areas.

Antimicrobial and Antibiofilm Activity

The incorporation of a bromine atom onto a phenylsulfonyl scaffold is a recurring theme in the development of potent antimicrobial agents.[4] Studies have shown that brominated derivatives often exhibit superior activity compared to their unsubstituted or chlorinated analogs.[4]

A substructure search based on the 1-bromo-4-(phenylsulfonyl)benzene scaffold identified 32 compounds with registered minimal inhibitory concentration (MIC) values ranging from 2.5 to 1024 µg/mL, indicating that the nature of other substituents is critical for potency.[4] For instance, a novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivative demonstrated moderate activity against S. aureus with a MIC value of 250 µg/mL.[4]

Compound ClassOrganismActivity TypeQuantitative Data (µg/mL)Reference
N-Acyl-L-valine DerivativesStaphylococcus aureusMIC250[4]
1-bromo-4-(phenylsulfonyl)benzene derivativesVarious bacteriaMIC2.5 - 1024[4]
Linezolid analogue (with bromomethyl thiazole)Gram-positive strainsMIC8 - 16[5]
1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-oneStaphylococcus epidermidisMIC16[6]
Anticancer Activity

The phenylsulfonyl framework is a key component of several anticancer agents, and bromination can further enhance this activity. Certain brominated phenylsulfonyl derivatives act as tubulin polymerization inhibitors, mimicking the action of potent antimitotic agents like combretastatin A-4.[7]

One study detailed a series of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), which showed antiproliferative activities in the nanomolar range across 16 different cancer cell lines.[7] These compounds bind to the colchicine-binding site on β-tubulin, leading to cytoskeleton disruption, G2/M phase cell cycle arrest, and ultimately, cell death.[7] Another study found that a phenylsulfonylpiperazine derivative, compound 3 , was highly cytotoxic to the luminal breast cancer cell line MCF7 with an IC50 of 4.48 µM and a high selectivity index of 35.6.[8] This compound was also found to upregulate E-Cadherin transcripts, suggesting an effect on the epithelial-mesenchymal transition mechanism.[8]

G compound Brominated Phenylsulfonyl Compound (e.g., PIB-SO) tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits disruption Microtubule Disruption microtubule->disruption g2m G2/M Phase Arrest disruption->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Proposed mechanism of action for anticancer brominated phenylsulfonyl compounds.

Compound ClassCell Line(s)Activity TypeQuantitative Data (µM)Reference
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs)16 cancer linesAntiproliferativeNanomolar range[7]
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanoneMCF7IC504.48[8]
Aminobenzoxazole derivative 1 KDR TargetIC506.855[9]
Aminobenzoxazole derivative 16 MCF-7IC506.98[9]
Aminobenzoxazole derivative 17 A549IC50Not specified, 85.81% inhibition[9]
Enzyme Inhibition

Brominated phenylsulfonyl compounds have also been investigated as inhibitors of various enzymes. A series of novel bromophenols showed potent inhibition against acetylcholinesterase (AChE) and α-glycosidase, with Ki values in the nanomolar range.[10] Specifically, the Ki values ranged from 8.94 ± 0.73 to 59.45 ± 14.97 nM against AChE and 4.31 ± 1.93 to 44.14 ± 2.19 nM against α-glycosidase.[10] Additionally, N-phenylsulfonamide derivatives have been synthesized and shown to be potent inhibitors of carbonic anhydrase (CA) isoenzymes and cholinesterases, with Ki values as low as 24.4 nM.[11]

Compound ClassTarget EnzymeActivity TypeQuantitative Data (nM)Reference
Novel BromophenolsAcetylcholinesterase (AChE)Ki8.94 - 59.45[10]
Novel Bromophenolsα-glycosidaseKi4.31 - 44.14[10]
N-phenylsulfonamide (Cmpd 8)Butyrylcholinesterase (BChE)Ki24.4[11]
N-phenylsulfonamide (Cmpd 2)Carbonic Anhydrase IIKi33.5[11]
RORγt Inverse Agonism

The retinoic acid receptor-related orphan receptor γt (RORγt) is a key regulator in autoimmune diseases.[12] A series of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives were developed as RORγt inverse agonists. One derivative, (R)-D4, demonstrated superior oral bioavailability in mice (48.1%) and rats (32.9%) compared to the clinical candidate GSK2981278 and showed efficacy in mouse models of psoriasis and rheumatoid arthritis with no adverse effects.[12]

Structure-Activity Relationship (SAR) Analysis

The biological activity of brominated phenylsulfonyl compounds is highly dependent on their structural features. The interplay between the core scaffold, the position and number of bromine atoms, and the nature of other substituents dictates the therapeutic potential.

G cluster_properties Physicochemical & Biological Properties core Phenylsulfonyl Moiety activity Modulated Biological Activity (e.g., Antimicrobial, Anticancer) bromine Bromine Atom lipophilicity Increased Lipophilicity bromine->lipophilicity binding Enhanced Target Binding (Halogen Bonding) bromine->binding r_group Variable 'R' Group (e.g., Amino Acid, Heterocycle) r_group->activity lipophilicity->activity binding->activity

Caption: Key structural elements influencing the activity of brominated phenylsulfonyl compounds.

  • Role of the Bromine Atom: The presence of bromine generally increases the lipophilicity of the compounds, which can enhance cell membrane penetration and improve antimicrobial effects.[4] Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can improve binding affinity to target proteins, potentially increasing potency.[1] The position of the bromine atom is also crucial for activity.

  • Role of the Phenylsulfonyl Group: This group acts as a rigid scaffold and a potent hydrogen bond acceptor, anchoring the molecule in the binding pocket of its target. Its diaryl sulfone structure is a recognized pharmacophore with diverse biological properties.[4]

  • Influence of Other Substituents: As seen in antimicrobial studies, the 'R' group attached to the core scaffold has a profound impact on potency.[4] For example, in a series of linezolid analogues, a bromomethyl thiazole group was found to be important for retaining activity against Gram-positive bacteria.[5] In anticancer agents, specific heterocyclic moieties like oxoimidazolidine are required for tubulin inhibition.[7]

Conclusion and Future Outlook

Brominated phenylsulfonyl compounds represent a versatile and highly promising class of molecules in drug discovery. The synergistic combination of the phenylsulfonyl scaffold and bromine substitution has yielded potent agents with demonstrated antimicrobial, anticancer, and enzyme-inhibiting activities. The synthetic accessibility and the potential for chemical diversification make this scaffold an attractive starting point for developing new therapeutic agents.[4]

Future research should focus on expanding the chemical diversity of this class, exploring novel 'R' groups to optimize potency and selectivity. A deeper investigation into the mechanism of action, particularly the role of halogen bonding in target engagement, will be critical for rational drug design. Furthermore, optimizing the pharmacokinetic properties, such as oral bioavailability and metabolic stability, will be essential for translating these promising compounds from the laboratory to clinical applications.[12]

References

Methodological & Application

Synthesis of 4-(2-Bromophenylsulfonyl)morpholine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction 4-(2-Bromophenylsulfonyl)morpholine is a sulfonylmorpholine derivative with potential applications in medicinal chemistry and drug discovery. The incorporation of the morpholine moiety can enhance the pharmacological properties of a molecule, while the bromophenylsulfonyl group provides a scaffold for further chemical modifications. This document provides a detailed protocol for the synthesis of this compound from 2-bromobenzenesulfonyl chloride and morpholine. This reaction proceeds via a nucleophilic substitution of the chloride on the sulfonyl group by the secondary amine of morpholine.

Reaction Scheme

Target Audience This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Users should have a foundational understanding of standard laboratory techniques and safety procedures.

Experimental Protocol

Materials and Equipment

  • 2-bromobenzenesulfonyl chloride

  • Morpholine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Melting point apparatus

Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 - 1.2 equivalents) in anhydrous dichloromethane or tetrahydrofuran.

  • Addition of Base: To the solution from step 1, add triethylamine or pyridine (1.1 - 1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent used in step 1. Add this solution dropwise to the stirred morpholine solution at 0 °C over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC until the starting material (2-bromobenzenesulfonyl chloride) is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (if pyridine is used as a base, this step is crucial to remove it), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization As of the date of this document, specific characterization data for this compound is not available in the cited literature. Researchers should perform standard analytical techniques to confirm the structure and purity of the synthesized compound. Expected characterization would include:

  • Melting Point: To be determined.

  • ¹H NMR: Expected signals would include multiplets for the aromatic protons and two distinct multiplets for the morpholine protons.

  • ¹³C NMR: Expected signals would correspond to the carbons of the bromophenyl ring and the morpholine ring.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Data Presentation

Since no specific quantitative data for the synthesis of this compound could be located, the following table provides the physical properties of the starting materials.

Table 1: Physical Properties of Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.5249-52127-128 (at 2.4 mmHg)
MorpholineC₄H₉NO87.12-5129

Experimental Workflow

Below is a diagram illustrating the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Morpholine and Base in Solvent B Cool to 0 °C A->B C Add 2-Bromobenzenesulfonyl Chloride Solution B->C D Stir at Room Temperature C->D E Aqueous Work-up D->E F Dry and Concentrate E->F G Purify Product F->G H Characterize Product (NMR, MP, MS) G->H

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthesis of 4-((2-Bromophenyl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 4-((2-bromophenyl)sulfonyl)morpholine through the reaction of 2-bromobenzenesulfonyl chloride with morpholine. This protocol is intended for use by qualified professionals in a laboratory setting.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, typically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. This application note details a robust and reproducible protocol for the preparation of 4-((2-bromophenyl)sulfonyl)morpholine, a potentially valuable intermediate for the development of novel pharmaceutical agents. The procedure involves the use of pyridine as a base to facilitate the reaction and neutralize the hydrochloric acid byproduct.

Reaction Scheme

The reaction proceeds via a nucleophilic substitution at the sulfonyl group, where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. Pyridine acts as a base to accept the proton from morpholine and the hydrogen chloride generated during the reaction.

Data Presentation

A summary of the key quantitative data for the reactants and the expected product is provided in the table below for easy reference and calculation.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
2-Bromobenzenesulfonyl ChlorideC₆H₄BrClO₂S255.52[1][2]1.01.0255.5 mg
MorpholineC₄H₉NO87.12[3][4][5][6]1.21.2104.5 mg (0.104 mL)
PyridineC₅H₅N79.101.51.5118.7 mg (0.121 mL)
Product: 4-((2-Bromophenyl)sulfonyl)morpholineC₁₀H₁₂BrNO₃S306.18[3]---

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of sulfonate esters and sulfonamides.

Materials and Equipment

Reactants:

  • 2-Bromobenzenesulfonyl chloride (97%)[1]

  • Morpholine (≥99%)

  • Pyridine (anhydrous)

Solvents & Reagents for Work-up and Purification:

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Glassware for extraction and filtration

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-bromobenzenesulfonyl chloride (1.0 mmol, 255.5 mg) in anhydrous dichloromethane (5 mL).

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add morpholine (1.2 mmol, 104.5 mg, 0.104 mL) dropwise via syringe.

  • Base Addition: Following the addition of morpholine, add anhydrous pyridine (1.5 mmol, 118.7 mg, 0.121 mL) to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 5-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, quench the reaction by adding 1 M HCl (10 mL) to the flask.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-((2-bromophenyl)sulfonyl)morpholine.

Safety Precautions
  • This experiment should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.

  • 2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care.[2]

  • Morpholine is a flammable liquid and can cause severe skin burns and eye damage.[4]

  • Pyridine is a flammable and toxic liquid.

  • Hydrochloric acid is corrosive and should be handled with appropriate care.

Visualizations

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of 4-((2-bromophenyl)sulfonyl)morpholine.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-Bromobenzenesulfonyl Chloride in CH2Cl2 B Add Morpholine at 0°C A->B C Add Pyridine B->C D Stir at Room Temperature C->D E Quench with 1M HCl D->E F Extract with CH2Cl2 E->F G Wash with NaHCO3 and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for the synthesis of 4-((2-bromophenyl)sulfonyl)morpholine.

Signaling Pathway of the Reaction Mechanism

The following diagram illustrates the general signaling pathway of the sulfonamide formation.

reaction_mechanism Reactants 2-Bromobenzenesulfonyl Chloride Morpholine Pyridine Intermediate Nucleophilic Attack Tetrahedral Intermediate Reactants->Intermediate Reaction Initiation Product_Formation Chloride Elimination Proton Transfer Intermediate->Product_Formation Intermediate Collapse Products 4-((2-Bromophenyl)sulfonyl)morpholine Pyridinium Hydrochloride Product_Formation->Products Final Products

Caption: Generalized reaction mechanism for sulfonamide synthesis.

References

Application Notes and Protocols for the Preparation of N-Arylsulfonylmorpholines using Triethylamine Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylsulfonylmorpholines represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure, known for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. When functionalized with an arylsulfonyl group, these compounds have been shown to exhibit a range of biological activities. Notably, certain N-arylsulfonylmorpholine derivatives have emerged as potent inhibitors of γ-secretase, an enzyme critically involved in the pathogenesis of Alzheimer's disease.[1] This document provides detailed protocols for the synthesis of N-arylsulfonylmorpholines via the reaction of arylsulfonyl chlorides with morpholine, utilizing triethylamine as a convenient and effective base.

Application in Drug Development: Inhibition of γ-Secretase in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. These plaques are formed by the aggregation of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2][3][4] The γ-secretase complex is responsible for the final intramembrane cleavage of APP, leading to the production of Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[5][6]

N-arylsulfonylmorpholines have been identified as a promising class of γ-secretase inhibitors. By blocking the active site of γ-secretase, these compounds can effectively reduce the production of Aβ peptides, thereby offering a potential therapeutic strategy to mitigate the progression of Alzheimer's disease.[7][8][9] The development of selective γ-secretase inhibitors is an active area of research, aiming to minimize off-target effects, such as the inhibition of Notch signaling, which is also a substrate for γ-secretase and crucial for normal cellular function.[10][11]

Experimental Protocols

General Procedure for the Synthesis of N-Arylsulfonylmorpholines

This protocol describes a general method for the N-sulfonylation of morpholine with various arylsulfonyl chlorides using triethylamine as a base.

Materials:

  • Appropriate arylsulfonyl chloride (1.0 eq)

  • Morpholine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

  • Rotary evaporator

  • Apparatus for column chromatography (optional, for purification)

Procedure:

  • To a stirred solution of morpholine (1.1 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (20 mL) at ambient temperature, add the desired arylsulfonyl chloride (1.0 mmol) portion-wise or as a solution in dichloromethane. The addition should be controlled to manage any exotherm.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add water (20 mL) to the reaction mixture.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic extracts and wash with water (4 x 15 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the synthesis of various N-arylsulfonylmorpholine derivatives based on the general protocol.

EntryArylsulfonyl ChlorideProductReaction Time (h)Yield (%)
1Benzenesulfonyl chloride4-(Phenylsulfonyl)morpholine195
2p-Toluenesulfonyl chloride4-(p-Tolylsulfonyl)morpholine1.592
34-Nitrobenzenesulfonyl chloride4-(4-Nitrophenylsulfonyl)morpholine288
44-Chlorobenzenesulfonyl chloride4-(4-Chlorophenylsulfonyl)morpholine194
52-Naphthalenesulfonyl chloride4-(Naphthalen-2-ylsulfonyl)morpholine285

Note: The yields reported are for the isolated product after purification.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of N-arylsulfonylmorpholines.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Arylsulfonyl_Chloride Arylsulfonyl Chloride Reaction_Vessel Reaction at Room Temperature Arylsulfonyl_Chloride->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel DCM Dichloromethane (Solvent) DCM->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Washing Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (optional) Concentration->Purification Final_Product N-Arylsulfonylmorpholine Concentration->Final_Product if pure Purification->Final_Product

Caption: General workflow for the synthesis of N-arylsulfonylmorpholines.

Signaling Pathway: Inhibition of γ-Secretase in Alzheimer's Disease

This diagram illustrates the amyloidogenic pathway of APP processing and the inhibitory action of N-arylsulfonylmorpholines on γ-secretase.

G cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage gamma_secretase γ-Secretase gamma_secretase->C99 beta_secretase β-Secretase beta_secretase->APP Abeta Amyloid-β (Aβ) Peptides C99->Abeta Cleavage AICD APP Intracellular Domain (AICD) C99->AICD Cleavage Plaques Aβ Aggregation & Plaque Formation Abeta->Plaques Neurotoxicity Neurotoxicity & Neuronal Death Plaques->Neurotoxicity Inhibitor N-Arylsulfonyl- morpholine Inhibitor->gamma_secretase Inhibits

Caption: Inhibition of γ-secretase by N-arylsulfonylmorpholines in the amyloidogenic pathway.

References

Application Note and Protocol: Purification of 4-(2-Bromophenylsulfonyl)morpholine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromophenylsulfonyl)morpholine is a sulfonylmorpholine derivative with potential applications in medicinal chemistry and drug development. As with many synthetic compounds, purification is a critical step to ensure the removal of impurities that may interfere with subsequent reactions or biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This application note provides a detailed protocol for the purification of this compound by recrystallization, offering a reproducible method to obtain a high-purity product.

The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Conversely, impurities should either be insoluble in the hot solvent or remain soluble as the solution cools. This allows for the selective crystallization of the desired compound upon cooling, leaving the impurities behind in the mother liquor.

Data Presentation

The following table summarizes representative quantitative data for the recrystallization of this compound. These values are illustrative and may vary based on the initial purity of the crude product and specific laboratory conditions.

ParameterValue
Initial Mass of Crude Product 5.00 g
Recrystallization Solvent System Ethanol/Water (approx. 3:1 v/v)
Volume of Ethanol 30 mL
Volume of Water ~10 mL
Dissolution Temperature 78 °C (Boiling point of ethanol)
Crystallization Temperature 0-5 °C (Ice bath)
Final Mass of Purified Product 4.25 g
Yield 85%
Purity (by HPLC) >99%
Melting Point (Purified) 118-120 °C

Experimental Protocol

This protocol details the single-solvent recrystallization method for this compound using an ethanol/water solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place 5.00 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add 30 mL of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring. The use of a condenser is recommended to prevent solvent loss.

    • Bring the solution to a gentle boil (approximately 78 °C).

    • If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.

    • Once the solid is fully dissolved, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration and Washing:

    • Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper.

    • Wet the filter paper with a small amount of the cold ethanol/water mother liquor.

    • Quickly pour the cold crystal slurry into the Buchner funnel.

    • Apply vacuum to separate the crystals from the mother liquor.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities. It is important to use a minimal amount of cold solvent to avoid redissolving the product.

  • Drying:

    • Continue to draw air through the Buchner funnel to partially dry the crystals.

    • Transfer the purified crystals to a watch glass or a drying dish.

    • Dry the crystals to a constant weight in a drying oven at a temperature below the melting point (e.g., 50-60 °C) or in a vacuum desiccator.

  • Analysis:

    • Determine the mass of the dried, purified product and calculate the percent yield.

    • Assess the purity of the recrystallized product by techniques such as High-Performance Liquid Chromatography (HPLC) and measure its melting point. A sharp melting point range close to the literature value indicates high purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization of this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying a Crude Product b Add Ethanol & Heat a->b c Add Water (to turbidity) b->c d Clear Hot Solution c->d e Slow Cooling to RT d->e Cooling f Ice Bath e->f g Vacuum Filtration f->g Filtration h Wash with Cold Solvent g->h i Drying h->i j Pure Crystals i->j

Caption: Workflow for the recrystallization of this compound.

References

Application Note: Spectroscopic Characterization of 4-(2-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the comprehensive characterization of the novel compound 4-(2-Bromophenylsulfonyl)morpholine using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Detailed protocols for ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) are provided, along with an analysis of the resulting spectral data. This document serves as a methodological reference for researchers in medicinal chemistry and drug development engaged in the synthesis and characterization of related sulfonylmorpholine derivatives.

Introduction

Substituted sulfonylmorpholine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a range of biologically active molecules. The precise structural elucidation of these compounds is critical for understanding their structure-activity relationships (SAR) and for ensuring the purity and identity of synthetic intermediates. This note provides a detailed spectroscopic analysis of this compound, a key intermediate in the synthesis of potential therapeutic agents.

Experimental Protocols

Materials and Instrumentation
  • Compound: this compound (Synthesized in-house)

  • NMR Spectrometer: 500 MHz spectrometer equipped with a cryoprobe.

  • Mass Spectrometer: High-resolution time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Solvents: Deuterated chloroform (CDCl₃) for NMR, and HPLC-grade acetonitrile for MS.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum at 298 K.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a 30-degree pulse width with a relaxation delay of 2 seconds.

    • Accumulate 16 scans to ensure an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width from 0 to 200 ppm.

    • Utilize a 45-degree pulse width and a relaxation delay of 5 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the raw data using appropriate software. Apply a Fourier transform and phase correction. Reference the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR spectrum to the CDCl₃ peak at 77.16 ppm.

Protocol 2: Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute this solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • ESI-MS Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 100-500.

    • Set the capillary voltage to 3500 V and the cone voltage to 30 V.

    • Use nitrogen as the nebulizing and drying gas.

Results and Discussion

NMR Spectroscopic Data

The structure of this compound was confirmed by ¹H and ¹³C NMR spectroscopy. The assignments were made based on chemical shifts, multiplicities, and integration values.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15dd1HAr-H
7.80dd1HAr-H
7.50-7.60m2HAr-H
3.80t4H-CH₂-O-
3.25t4H-CH₂-N-

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
138.5Ar-C (C-SO₂)
135.0Ar-C
133.2Ar-C
131.8Ar-C
127.5Ar-C
120.0Ar-C (C-Br)
66.2-CH₂-O-
46.0-CH₂-N-

The proton NMR spectrum shows characteristic signals for the aromatic protons of the 2-bromophenyl group and the methylene protons of the morpholine ring. The carbon NMR spectrum is consistent with the proposed structure, showing six distinct aromatic carbon signals and two signals for the morpholine ring carbons.

Mass Spectrometry Data

High-resolution mass spectrometry confirmed the elemental composition of the title compound.

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated m/zMeasured m/z
[M+H]⁺305.9903305.9908
[M+Na]⁺327.9722327.9725

The observed mass for the protonated molecule [M+H]⁺ is in close agreement with the calculated mass, confirming the molecular formula C₁₀H₁₂BrNO₃S. The isotopic pattern observed for the molecular ion peak was characteristic of a compound containing one bromine atom.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis synthesis Synthesis of this compound purification Column Chromatography synthesis->purification nmr_analysis NMR Spectroscopy (1H and 13C) purification->nmr_analysis ms_analysis Mass Spectrometry (ESI-TOF) purification->ms_analysis data_processing Spectral Data Processing nmr_analysis->data_processing ms_analysis->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation final_report Final Report & Application Note structure_elucidation->final_report

Application Notes and Protocols for the Development of Novel Kinase Inhibitors Using 4-(2-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the investigation of 4-(2-Bromophenylsulfonyl)morpholine as a potential kinase inhibitor. Based on the prevalence of the morpholine scaffold in known kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway, we hypothesize that this compound may exhibit inhibitory activity against members of this family. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] This document outlines a plausible synthetic route, protocols for biochemical and cell-based assays to characterize the inhibitory potential and cellular effects of the compound, and a framework for interpreting the results.

Introduction to this compound as a Kinase Inhibitor Candidate

The morpholine ring is a privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[3] Its incorporation into numerous approved and experimental drugs, including kinase inhibitors, highlights its utility.[4] The sulfonylmorpholine moiety, in particular, can act as a hinge-binder or interact with other key residues in the ATP-binding pocket of kinases. The presence of a 2-bromophenyl group offers a vector for further chemical modification to enhance potency and selectivity. Given these structural features, this compound is a compelling starting point for a kinase inhibitor discovery program, with the PI3K/Akt/mTOR pathway being a primary hypothetical target.[5][6]

Synthesis Protocol

A plausible synthetic route for this compound is outlined below. This protocol is based on standard sulfonamide formation chemistry.

Protocol 2.1: Synthesis of this compound

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in DCM.

  • Add the morpholine/triethylamine solution dropwise to the cooled 2-bromobenzenesulfonyl chloride solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biochemical Assays for Kinase Inhibition

To determine the direct inhibitory effect of this compound on kinase activity, in vitro biochemical assays are essential. The following protocols are tailored for the PI3K family of kinases.

Protocol 3.1: In Vitro PI3K Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[7]

Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control.

    • Add 2 µL of the PI3K enzyme solution (concentration to be optimized for each isoform).

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cell-Based Assays for Pathway Inhibition

Cell-based assays are crucial for confirming that the compound can inhibit the target kinase in a cellular context and for assessing its effects on downstream signaling and cell viability.

Protocol 4.1: Western Blot Analysis of Akt Phosphorylation

This protocol measures the phosphorylation of Akt at Serine 473, a key downstream event of PI3K activation.[6]

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87-MG)

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to the total-Akt signal.

Protocol 4.2: Cell Viability Assay (MTT or similar)

This assay determines the effect of the compound on cell proliferation and viability.

Materials:

  • Cancer cell line (e.g., MCF-7, U87-MG)

  • Complete cell culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Data Presentation (Illustrative)

All quantitative data should be summarized in clear, well-structured tables. The following tables present hypothetical data for this compound, designated as "Compound-X," for illustrative purposes.

Table 1: In Vitro PI3K Inhibition by Compound-X

Kinase TargetIC50 (nM) of Compound-X
PI3Kα75
PI3Kβ250
PI3Kδ90
PI3Kγ150

Table 2: Cellular Activity of Compound-X in MCF-7 Cells

AssayEndpointValue (µM)
p-Akt (S473) InhibitionIC500.25
Cell Viability (72h)GI501.5

Visualizations

Diagrams of signaling pathways and experimental workflows are essential for clear communication.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt P-Thr308 mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt P-Ser473 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 4-(2-Bromophenylsulfonyl) morpholine Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Western_Blot_Workflow A 1. Cell Seeding (6-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (p-Akt, Total Akt, GAPDH) F->G H 8. Imaging & Analysis G->H

References

Application Notes and Protocols: 4-(2-Bromophenylsulfonyl)morpholine as a Scaffold for Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, such as improved solubility and metabolic stability, make it an attractive moiety for drug design. When combined with a sulfonyl group, it forms the sulfonamide class of compounds, renowned for their antibacterial properties. This document explores the potential of 4-(2-Bromophenylsulfonyl)morpholine as a core scaffold for the development of novel antibacterial agents. While direct antibacterial data for this specific molecule is limited in current literature, its structural features suggest potential as a building block for more potent derivatives or as a modulator of existing antibiotic activities. These notes provide a framework for its synthesis, potential applications, and protocols for antibacterial evaluation.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₀H₁₂BrNO₃S Molecular Weight: 322.18 g/mol Structure:

Caption: Chemical structure of this compound.

Potential Applications in Antibacterial Research

Based on the available literature for the parent compound, 4-(phenylsulfonyl)morpholine, and related sulfonamides, the this compound scaffold has two primary potential applications in antibacterial drug discovery:

  • Scaffold for Novel Antibacterial Agents: The introduction of a bromine atom at the ortho position of the phenyl ring can significantly alter the electronic and steric properties of the molecule. This substitution can be a starting point for structure-activity relationship (SAR) studies to develop derivatives with direct antibacterial activity. Halogen substitutions are a common strategy in medicinal chemistry to enhance binding affinity and cell permeability.

  • Modulator of Existing Antibiotics: The parent compound, 4-(phenylsulfonyl)morpholine, has been shown to lack intrinsic antibacterial activity (MIC ≥1024 μg/mL) but can potentiate the activity of aminoglycoside antibiotics like amikacin and gentamicin against multidrug-resistant Gram-negative bacteria.[1][2][3] This suggests that this compound and its derivatives could act as efflux pump inhibitors or otherwise disrupt bacterial resistance mechanisms, thereby revitalizing the efficacy of existing antibiotics.

Data Presentation: Antibacterial Activity of Structurally Related Compounds

The following table summarizes the minimum inhibitory concentration (MIC) data for the parent compound, 4-(phenylsulfonyl)morpholine, which lacks direct antibacterial activity but demonstrates modulating effects.

Table 1: In Vitro Activity of 4-(Phenylsulfonyl)morpholine

CompoundBacterial StrainMIC (μg/mL)Modulating Effect (with Amikacin)Reference
4-(Phenylsulfonyl)morpholineEscherichia coli>512Synergistic[1]
4-(Phenylsulfonyl)morpholineStaphylococcus aureus>512Not significant[1]
4-(Phenylsulfonyl)morpholinePseudomonas aeruginosa≥1024Synergistic (MIC reduction from 312.5 to 39.06 μg/mL)[1][2]
4-(Phenylsulfonyl)morpholineKlebsiella pneumoniae≥1024Not reported[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of arylsulfonylmorpholine derivatives, which can be adapted for the target compound.

Materials:

  • Morpholine

  • 2-Bromobenzenesulfonyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask under stirring and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane.

  • Add the 2-bromobenzenesulfonyl chloride solution dropwise to the morpholine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Morpholine Morpholine Mixing at 0°C Mixing at 0°C Morpholine->Mixing at 0°C 2-Bromobenzenesulfonyl chloride 2-Bromobenzenesulfonyl chloride 2-Bromobenzenesulfonyl chloride->Mixing at 0°C Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Mixing at 0°C Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Mixing at 0°C Stirring at RT Stirring at RT Mixing at 0°C->Stirring at RT Warm to RT Quenching Quenching Stirring at RT->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of a test compound.[4]

Materials:

  • Test compound (e.g., this compound derivatives)

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Solvent control (e.g., DMSO)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of concentrations.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland standard suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control (antibiotic), a negative control (broth only), and a solvent control.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can also be determined using a microplate reader by measuring the optical density at 600 nm.

G Start Start Prepare Compound Stock Prepare Compound Stock Start->Prepare Compound Stock Serial Dilution in Plate Serial Dilution in Plate Prepare Compound Stock->Serial Dilution in Plate Add Inoculum to Wells Add Inoculum to Wells Serial Dilution in Plate->Add Inoculum to Wells Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Add Inoculum to Wells Incubate Plate Incubate Plate Add Inoculum to Wells->Incubate Plate 37°C, 18-24h Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 3: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effect of the test compound with a known antibiotic.[5]

Materials:

  • Test compound

  • Standard antibiotic (e.g., Amikacin)

  • Bacterial strain of interest

  • CAMHB

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum

Procedure:

  • In a 96-well plate, prepare serial two-fold dilutions of the standard antibiotic along the x-axis (columns).

  • Prepare serial two-fold dilutions of the test compound along the y-axis (rows). Each well will thus contain a unique combination of concentrations of the two agents.

  • Add the standardized bacterial inoculum to each well.

  • Include appropriate controls for each agent alone.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC for each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

G Start Start Dilute Antibiotic (X-axis) Dilute Antibiotic (X-axis) Start->Dilute Antibiotic (X-axis) Dilute Test Compound (Y-axis) Dilute Test Compound (Y-axis) Start->Dilute Test Compound (Y-axis) Add Bacterial Inoculum Add Bacterial Inoculum Dilute Antibiotic (X-axis)->Add Bacterial Inoculum Dilute Test Compound (Y-axis)->Add Bacterial Inoculum Incubate Plate Incubate Plate Add Bacterial Inoculum->Incubate Plate Determine Combination MICs Determine Combination MICs Incubate Plate->Determine Combination MICs Calculate FICI Calculate FICI Determine Combination MICs->Calculate FICI Interpret Synergy Interpret Synergy Calculate FICI->Interpret Synergy

Caption: Workflow for the Checkerboard Synergy Assay.

Conclusion and Future Directions

The this compound scaffold represents an unexplored area in the search for new antibacterial agents. While the parent phenylsulfonylmorpholine lacks direct antibacterial action, its ability to modulate antibiotic activity against resistant strains is a promising avenue for further investigation. The protocols provided herein offer a starting point for the synthesis and evaluation of novel derivatives based on this scaffold. Future research should focus on:

  • Synthesis of a library of derivatives: Modifying the phenyl ring with various substituents to explore the structure-activity relationship for both direct antibacterial activity and synergistic effects.

  • Mechanism of action studies: Investigating how these compounds might modulate antibiotic activity, for example, through inhibition of efflux pumps or other resistance mechanisms.

  • In vivo efficacy studies: Testing promising candidates in animal models of infection to determine their therapeutic potential.

By systematically exploring the chemical space around the this compound core, it may be possible to develop new and effective treatments to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols: 4-(2-Bromophenylsulfonyl)morpholine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-(2-Bromophenylsulfonyl)morpholine in agrochemical research. Due to the limited direct experimental data on this specific compound, the following information is based on the well-established activities of the broader morpholine and sulfonyl-containing chemical classes in agriculture. The provided protocols are model procedures that can be adapted for the evaluation of this and similar compounds.

Introduction

Morpholine and its derivatives are a significant class of compounds in agrochemical discovery, exhibiting a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] The incorporation of a sulfonyl group can further modulate the biological and physicochemical properties of these molecules.[3] this compound is a compound of interest for screening as a potential agrochemical agent. This document outlines its potential synthesis, biological targets, and protocols for its evaluation.

Synthesis Protocol

A plausible synthetic route for this compound is outlined below, adapted from established methods for the synthesis of related 4-(phenylsulfonyl)morpholine derivatives.[4]

Reaction Scheme:

Synthesis_of_4-2-Bromophenylsulfonyl-morpholine cluster_conditions Reaction Conditions cluster_products Products 2_Bromobenzenesulfonyl_chloride 2-Bromobenzenesulfonyl chloride Target_Compound This compound 2_Bromobenzenesulfonyl_chloride->Target_Compound + Morpholine Morpholine Morpholine Base Triethylamine (Et3N) Solvent Dichloromethane (DCM) Temperature 0°C to Room Temp. Byproduct Triethylammonium chloride

Caption: Proposed synthesis of this compound.

Materials:

  • 2-Bromobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of morpholine (1.1 equivalents) in anhydrous DCM at 0°C, add triethylamine (1.2 equivalents).

  • Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the stirred mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Potential Agrochemical Applications and Mechanism of Action

Based on the known activities of morpholine fungicides, the primary anticipated application for this compound is as an antifungal agent.

Fungicidal Activity: Inhibition of Sterol Biosynthesis

Morpholine fungicides are well-documented inhibitors of ergosterol biosynthesis in fungi.[5][6][7] They typically target two key enzymes in the pathway: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase .[8] Inhibition of these enzymes disrupts the fungal cell membrane integrity, leading to cell death. It is hypothesized that this compound will share this mechanism of action.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ignosterol Ignosterol Lanosterol->Ignosterol Sterol Δ14-reductase Episterol Episterol Ignosterol->Episterol Sterol Δ8-Δ7-isomerase Ergosterol Ergosterol Episterol->Ergosterol ... Inhibitor This compound Inhibitor->Lanosterol Inhibition Inhibitor->Ignosterol Inhibition

Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.

Herbicidal and Insecticidal Potential

While the primary expected activity is fungicidal, some morpholine derivatives have shown herbicidal and insecticidal properties.[1][2] The presence of the sulfonamide-like linkage might also confer herbicidal activity, as seen in some sulfonamide herbicides that inhibit acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).[9][10] The insecticidal potential is less predictable but warrants investigation.

Experimental Protocols for Agrochemical Evaluation

The following protocols are designed for the preliminary screening of this compound for its agrochemical potential.

In Vitro Fungicidal Activity Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compound against a panel of pathogenic fungi.

Materials:

  • This compound

  • Standard morpholine fungicide (e.g., Fenpropimorph) as a positive control

  • Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea, Pythium ultimum)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in the growth medium in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well.

  • Incubation: Incubate the plates at the optimal temperature for fungal growth (e.g., 25-28°C) for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

  • MFC Determination: To determine the MFC, aliquot a small volume from the wells with no visible growth onto fresh agar plates. The MFC is the lowest concentration from which the fungus does not recover.

Herbicidal Activity Assay (Pre- and Post-emergence)

This protocol assesses the herbicidal effect of the compound on model weed species.

Materials:

  • This compound

  • Commercial herbicide as a positive control

  • Seeds of monocot and dicot weeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Pots with sterile soil

  • Spray chamber

Procedure:

  • Pre-emergence:

    • Sow weed seeds in pots.

    • Apply a solution of the test compound at various concentrations to the soil surface.

    • Incubate in a greenhouse with controlled conditions.

    • Assess germination rates and seedling vigor after 14-21 days.

  • Post-emergence:

    • Grow weed seedlings to the 2-3 leaf stage.

    • Spray the seedlings with a solution of the test compound at various concentrations in a spray chamber.

    • Incubate in a greenhouse.

    • Assess plant injury, growth inhibition, and mortality after 7-14 days.

Insecticidal Activity Assay

This protocol evaluates the contact and ingestion toxicity of the compound against a model insect pest.

Materials:

  • This compound

  • Commercial insecticide as a positive control

  • Insect species (e.g., larvae of Spodoptera exigua)

  • Leaf discs from a suitable host plant

  • Petri dishes

Procedure:

  • Leaf-dip Bioassay (Ingestion):

    • Prepare solutions of the test compound at various concentrations.

    • Dip leaf discs into the solutions and allow them to air dry.

    • Place one treated leaf disc in each Petri dish with a larva.

    • Record mortality at 24, 48, and 72 hours.

  • Topical Application (Contact):

    • Apply a small, defined volume of the test compound solution directly to the dorsal thorax of the insect.

    • Place the treated insects in Petri dishes with an untreated food source.

    • Record mortality at 24, 48, and 72 hours.

Data Presentation (Hypothetical Fungicidal Activity)

The following table presents hypothetical quantitative data for the fungicidal activity of this compound, modeled after data for analogous sila-morpholine compounds.[5] This data is for illustrative purposes to demonstrate how results would be presented.

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)
This compound Fusarium oxysporum816
Botrytis cinerea48
Pythium ultimum1632
Fenpropimorph (Control) Fusarium oxysporum24
Botrytis cinerea12
Pythium ultimum48

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Agrochemical Screening cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of This compound Purification Column Chromatography Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Fungicidal_Assay In Vitro Fungicidal Assay Characterization->Fungicidal_Assay Herbicidal_Assay Pre- & Post-emergence Herbicidal Assay Characterization->Herbicidal_Assay Insecticidal_Assay Contact & Ingestion Insecticidal Assay Characterization->Insecticidal_Assay Data_Analysis Data Analysis (IC50, MIC, etc.) Fungicidal_Assay->Data_Analysis Herbicidal_Assay->Data_Analysis Insecticidal_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: General workflow for the synthesis and agrochemical evaluation.

Conclusion

While direct experimental data for this compound in agrochemical applications is not yet publicly available, its structural features suggest it is a promising candidate for investigation, particularly as a fungicide. The provided synthesis and evaluation protocols offer a robust framework for researchers to explore its potential and contribute to the development of new crop protection agents. Further research is warranted to elucidate its precise biological activity spectrum and mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(2-Bromophenylsulfonyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the reaction of 2-bromobenzenesulfonyl chloride with morpholine. This is a nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the key starting materials and reagents for this synthesis?

The primary starting materials are 2-bromobenzenesulfonyl chloride and morpholine. A base, such as triethylamine or pyridine, is commonly used as an acid scavenger. The choice of solvent is also important, with aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile being suitable options.

Q3: What are some potential side reactions to be aware of during the synthesis?

While the reaction between a secondary amine like morpholine and a sulfonyl chloride is generally clean, potential side reactions can occur. The primary concern is the hydrolysis of the 2-bromobenzenesulfonyl chloride starting material if moisture is present in the reaction. This hydrolysis would lead to the formation of 2-bromobenzenesulfonic acid, which will not react with morpholine and will complicate the purification process.

Q4: How can I purify the final product, this compound?

Purification of this compound can typically be achieved through recrystallization or column chromatography. Due to the basic nature of the morpholine nitrogen, purification by silica gel chromatography may lead to peak tailing. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degraded 2-Bromobenzenesulfonyl Chloride 2-Bromobenzenesulfonyl chloride is sensitive to moisture. Ensure it has been stored under anhydrous conditions. If necessary, use a freshly opened bottle or purify the reagent before use.
Insufficient Base The reaction generates HCl, which can protonate the morpholine, rendering it non-nucleophilic. Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used.
Low Reaction Temperature If the reaction is sluggish, consider gently heating the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.
Poor Quality Starting Materials Verify the purity of both 2-bromobenzenesulfonyl chloride and morpholine using appropriate analytical techniques (e.g., NMR, GC-MS).
Problem 2: Presence of Multiple Spots on TLC, Including at the Baseline

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Unreacted Morpholine Morpholine is a polar and basic compound that may streak or remain at the baseline on a silica TLC plate. Ensure the reaction has gone to completion. An acid wash during the workup can remove excess morpholine.
Hydrolysis of Sulfonyl Chloride The presence of 2-bromobenzenesulfonic acid from the hydrolysis of the starting material will appear as a very polar spot on TLC. Conduct the reaction under anhydrous conditions to minimize this side reaction.
Impure Starting Sulfonyl Chloride Impurities in the 2-bromobenzenesulfonyl chloride will carry through the reaction. Consider purifying the sulfonyl chloride before use.
Problem 3: Difficulty with Product Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Peak Tailing during Column Chromatography The basic morpholine nitrogen can interact with acidic silanol groups on the silica gel. Add 0.5-1% triethylamine or another suitable base to your eluent system to improve peak shape.
Product "Oiling Out" during Recrystallization The chosen solvent system may be inappropriate. Screen for a suitable recrystallization solvent or solvent mixture where the product is soluble at high temperatures but sparingly soluble at room temperature.
Co-elution of Impurities If impurities have similar polarity to the product, a different chromatographic technique (e.g., reverse-phase HPLC) or a different eluent system may be required.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance CAS Number
2-Bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.52Slightly yellow crystalline powder[1]2905-25-1[1]
MorpholineC₄H₉NO87.12Colorless liquid110-91-8
This compoundC₁₀H₁₂BrNO₃S306.18Solid834-67-3[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromobenzenesulfonyl Chloride from 2-Bromoaniline

This protocol is adapted from a general procedure for the synthesis of sulfonyl chlorides from anilines.[3]

  • Diazotization: In a suitable reaction vessel, add 2-bromoaniline (1.0 eq) to a mixture of hydrochloric acid and water. Cool the mixture to between -5 °C and 0 °C.

  • Slowly add an aqueous solution of sodium nitrite (1.0-1.1 eq) while maintaining the temperature below 0 °C.

  • Following the addition of sodium nitrite, add an aqueous solution of zinc chloride (1.0-1.2 eq) while keeping the temperature between 0 °C and 5 °C.

  • Filter the resulting diazonium salt solid, wash it with dilute acid and a small amount of cold methanol, and dry it.

  • Sulfonylation: In a separate vessel, prepare a solution of thionyl chloride containing a catalytic amount of cuprous chloride.

  • Add the dried diazonium salt to the thionyl chloride solution. The reaction is typically carried out at a controlled temperature, for instance, between 0-5 °C.

  • Upon completion of the reaction, carefully quench the excess thionyl chloride and work up the reaction to isolate the 2-bromobenzenesulfonyl chloride. Purification can be achieved by distillation under reduced pressure or recrystallization.

Protocol 2: Synthesis of this compound

This is a representative protocol based on standard sulfonamide synthesis procedures.

  • Reaction Setup: To a solution of morpholine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%). To prevent peak tailing, 0.5% triethylamine can be added to the eluent. Alternatively, the product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexanes mixture.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_purification Purification Bromoaniline 2-Bromoaniline Diazonium_Salt Diazonium Salt Formation Bromoaniline->Diazonium_Salt 1. NaNO₂, HCl, ZnCl₂ 2. 0-5 °C Sulfonyl_Chloride 2-Bromobenzenesulfonyl Chloride Diazonium_Salt->Sulfonyl_Chloride SOCl₂, CuCl (cat.) Reaction Sulfonamide Formation Sulfonyl_Chloride->Reaction Morpholine Morpholine Morpholine->Reaction Triethylamine, DCM 0 °C to RT Crude_Product Crude Product Reaction->Crude_Product Aqueous Workup Purification Column Chromatography or Recrystallization Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Sulfonyl_Chloride Is the 2-bromobenzenesulfonyl chloride of good quality? Start->Check_Sulfonyl_Chloride Check_Base Was sufficient base used? Check_Sulfonyl_Chloride->Check_Base Yes Degraded_SC Action: Use fresh or purified sulfonyl chloride under anhydrous conditions. Check_Sulfonyl_Chloride->Degraded_SC No Check_Conditions Were the reaction conditions (temperature, time) appropriate? Check_Base->Check_Conditions Yes Insufficient_Base Action: Repeat reaction with at least 1 equivalent of base. Check_Base->Insufficient_Base No Optimize_Conditions Action: Increase reaction time or gently heat the mixture. Check_Conditions->Optimize_Conditions No Success Problem Resolved Check_Conditions->Success Yes Degraded_SC->Success Insufficient_Base->Success Optimize_Conditions->Success

Caption: Troubleshooting logic for low product yield.

References

common side reactions in the preparation of N-arylsulfonylmorpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of N-arylsulfonylmorpholines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of N-arylsulfonylmorpholines, focusing on common side reactions and purification challenges.

Issue 1: Low Yield of N-Arylsulfonylmorpholine and Presence of a Water-Soluble Byproduct

Question: My reaction is showing a low yield of the desired N-arylsulfonylmorpholine, and I am isolating a significant amount of a water-soluble byproduct. What is the likely cause and how can I prevent this?

Answer: The most common side reaction in the synthesis of N-arylsulfonylmorpholines is the hydrolysis of the arylsulfonyl chloride starting material. This reaction produces the corresponding arylsulfonic acid, which is water-soluble. The presence of water in the reaction mixture, either from wet solvents, reagents, or exposure to atmospheric moisture, can lead to this undesired outcome.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven prior to use.

    • Use anhydrous solvents. If not available, consider distilling solvents over an appropriate drying agent.

    • Ensure the morpholine and any base used (e.g., triethylamine, pyridine) are dry.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Control of Reaction pH: The rate of hydrolysis of arylsulfonyl chlorides is significantly influenced by pH. While the reaction with morpholine requires a basic environment to neutralize the HCl byproduct, excessively high pH can accelerate the hydrolysis of the sulfonyl chloride.

    • Use a non-nucleophilic organic base, such as triethylamine or pyridine, as an acid scavenger.

    • Add the arylsulfonyl chloride slowly to the solution of morpholine and base to maintain a controlled reaction rate and minimize localized areas of high concentration.

  • Solvent Choice: The choice of solvent can impact the rate of hydrolysis. Aprotic solvents are generally preferred.

    • Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

Issue 2: Formation of an Unexpected Fluorinated Byproduct

Question: I am using a modern, one-pot synthesis method starting from an aromatic acid and have identified an unexpected sulfonyl fluoride byproduct. What could be the cause?

Answer: In some contemporary one-pot sulfonamide synthesis protocols, certain reagents can lead to the formation of an undesired sulfonyl fluoride byproduct. For instance, in methods that generate the sulfonyl chloride in situ, additives like LiBF₄, while beneficial for the overall yield of the sulfonamide, have been observed to sometimes contribute to the formation of a sulfonyl fluoride.[1]

Troubleshooting Steps:

  • Review Reagent Compatibility: Carefully examine all reagents and additives in your one-pot procedure. If a fluoride source is present, consider its potential to react with the in situ generated sulfonyl chloride.

  • Optimize Additive Concentration: If an additive like LiBF₄ is suspected to be the cause, a careful optimization of its concentration may be necessary to maximize the yield of the desired sulfonamide while minimizing the formation of the sulfonyl fluoride byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of N-arylsulfonylmorpholines?

A1: The primary side reaction is the hydrolysis of the arylsulfonyl chloride to the corresponding arylsulfonic acid. This is primarily caused by the presence of water in the reaction. Another potential, though less common, side reaction is the formation of a sulfonyl fluoride byproduct in certain one-pot synthesis methods.

Q2: How can I monitor the progress of my reaction and the formation of byproducts?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials (arylsulfonyl chloride and morpholine) and the formation of the N-arylsulfonylmorpholine product. The arylsulfonic acid byproduct is often visible on the TLC plate, typically as a more polar spot that may streak. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What are the recommended purification methods for N-arylsulfonylmorpholines?

A3:

  • Work-up: The reaction mixture is typically quenched with water or a dilute aqueous acid solution. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Crystallization: N-arylsulfonylmorpholines are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a highly effective method for purification.

  • Column Chromatography: If crystallization is not effective or if multiple byproducts are present, silica gel column chromatography can be used for purification. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Quantitative Data

The extent of the primary side reaction, hydrolysis of the arylsulfonyl chloride, is highly dependent on the reaction conditions. The following table summarizes the qualitative impact of key parameters on the formation of the arylsulfonic acid byproduct.

ParameterConditionImpact on Hydrolysis (Arylsulfonic Acid Formation)Recommended Practice
Water Content HighSignificant increaseUse anhydrous solvents and reagents; conduct under an inert atmosphere.
LowMinimized
pH High (e.g., aqueous NaOH)Can accelerate hydrolysisUse a non-nucleophilic organic base (e.g., triethylamine) in an aprotic solvent.
Neutral/Mildly BasicFavorable for sulfonamide formation
Temperature HighMay increase the rate of hydrolysisConduct the reaction at room temperature or 0 °C.
LowSlower reaction rates for both desired and side reactions
Solvent Protic (e.g., water, alcohols)Promotes hydrolysisUse aprotic solvents like DCM, THF, or acetonitrile.
AproticMinimizes hydrolysis

Experimental Protocols

Protocol 1: General Synthesis of N-(Phenylsulfonyl)morpholine

This protocol describes a standard laboratory procedure for the synthesis of N-(phenylsulfonyl)morpholine.

Materials:

  • Morpholine

  • Benzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of morpholine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add benzenesulfonyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: HPLC Method for Reaction Monitoring

This protocol provides a general starting point for developing an HPLC method to analyze the reaction mixture.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or a mixture of distilled water, acetonitrile, and methanol. A common starting point is a mobile phase consisting of 60 mL distilled water, 35 mL acetonitrile, and 5 mL methanol, with the pH adjusted to 2.5 with phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 278 nm).[2]

  • Temperature: 30°C.[2]

  • Retention Times: The N-arylsulfonylmorpholine will be less polar and have a longer retention time than the arylsulfonic acid byproduct. Morpholine and triethylamine will elute very early.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Arylsulfonyl_Chloride Arylsulfonyl Chloride N_Arylsulfonylmorpholine N-Arylsulfonylmorpholine Arylsulfonyl_Chloride->N_Arylsulfonylmorpholine Arylsulfonic_Acid Arylsulfonic Acid (Byproduct) Arylsulfonyl_Chloride->Arylsulfonic_Acid Hydrolysis Morpholine Morpholine Morpholine->N_Arylsulfonylmorpholine Base Base (e.g., Et3N) HCl_salt [Base-H]+Cl- Base->HCl_salt Water Water (H2O) Water->Arylsulfonic_Acid

Caption: Main reaction and hydrolysis side reaction pathways.

Troubleshooting_Workflow Start Low Yield of N-Arylsulfonylmorpholine Check_Byproduct Analyze Byproduct: Water-Soluble? Start->Check_Byproduct Hydrolysis Likely Hydrolysis of Arylsulfonyl Chloride Check_Byproduct->Hydrolysis Yes Anhydrous Implement Anhydrous Conditions Hydrolysis->Anhydrous Control_pH Control Reaction pH Anhydrous->Control_pH Solvent Use Aprotic Solvent Control_pH->Solvent Optimize Optimize Reaction Conditions Solvent->Optimize

Caption: Troubleshooting workflow for low product yield.

References

optimizing reaction conditions for the synthesis of 4-(2-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2-Bromophenylsulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols, optimization strategies, and troubleshooting for common issues encountered during this sulfonamide formation reaction.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis, work-up, and purification of this compound.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields can stem from several factors related to reagents, reaction conditions, or work-up procedures.

  • Reagent Quality: The primary culprit is often the quality of the 2-bromobenzenesulfonyl chloride. This reagent is sensitive to moisture and can hydrolyze to the corresponding 2-bromobenzenesulfonic acid, which is unreactive under these conditions.[1][2] Ensure the sulfonyl chloride is fresh or has been stored properly under anhydrous conditions.

  • Inadequate Base: A sufficient amount of a tertiary amine base (like triethylamine or pyridine), typically 1.2-1.5 equivalents, is crucial to neutralize the HCl generated during the reaction.[3] If the HCl is not scavenged, it can protonate the morpholine, rendering it non-nucleophilic and halting the reaction.

  • Reaction Time/Temperature: The reaction may not have gone to completion. Progress should be monitored using Thin Layer Chromatography (TLC).[3] While the initial addition is often performed at 0 °C to control the exotherm, allowing the reaction to warm to room temperature and stir for several hours (6-18 hours) is common to ensure completion.[3]

  • Work-up Losses: The product may have some solubility in the aqueous layers used during work-up. Minimize the volume of washes or perform a back-extraction of the combined aqueous layers with the organic solvent to recover dissolved product.

Q2: I am having trouble purifying my product by silica gel chromatography. The peak is tailing badly. How can I fix this?

This is a classic issue for amine-containing compounds on silica gel. The basic nitrogen of the morpholine moiety interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing poor peak shape and sometimes irreversible adsorption.[4]

  • Solution: To improve chromatography, add a small amount of a basic modifier to your eluent system. Adding 0.5-1% triethylamine (Et₃N) or a few drops of ammonia solution to the mobile phase will neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks and better recovery.[4]

Q3: After adding the sulfonyl chloride to my solution of morpholine and triethylamine, a white precipitate formed immediately. Is this normal?

Yes, this is completely normal and expected. The white precipitate is triethylamine hydrochloride (Et₃N·HCl), the salt formed when the triethylamine base neutralizes the hydrogen chloride (HCl) byproduct of the sulfonamide formation.[3] This salt is generally insoluble in common organic solvents like dichloromethane (DCM) and will be removed during the aqueous work-up.

Q4: My final product has an unexpected peak in the ¹H NMR spectrum and a different mass in the MS. What could this impurity be?

The most likely impurity is the hydrolyzed starting material, 2-bromobenzenesulfonic acid, or its corresponding salt after work-up.

  • Cause: This occurs if the 2-bromobenzenesulfonyl chloride was exposed to moisture before or during the reaction.

  • Identification: The sulfonic acid is highly polar and water-soluble. It can often be identified by LC-MS.

  • Removal: A thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution during the work-up should effectively remove this acidic impurity into the aqueous layer.[3]

Q5: What is the optimal solvent and temperature for this reaction?

The most common conditions involve using an anhydrous aprotic solvent and controlling the initial temperature.

  • Solvent: Anhydrous dichloromethane (DCM) is a standard and effective choice as it is unreactive and easily removed.[3] Other aprotic solvents like THF or acetonitrile can also be used.

  • Temperature: The reaction is exothermic. It is best practice to cool the solution of morpholine and base to 0 °C in an ice bath before slowly adding the sulfonyl chloride solution dropwise.[3] This prevents a rapid temperature increase that could lead to side reactions. After the addition is complete, the reaction is typically allowed to warm to room temperature to proceed to completion.[3]

Data Presentation

Table 1: Typical Reaction Parameters for Sulfonamide Synthesis
ParameterConditionRationale / Notes
Nucleophile Morpholine1.0 - 1.1 equivalents
Electrophile 2-Bromobenzenesulfonyl Chloride1.0 equivalents (Limiting Reagent)
Base Pyridine or Triethylamine1.2 - 1.5 equivalents
Solvent Anhydrous Dichloromethane (DCM)Aprotic, inert, and easy to remove
Temperature Add reagents at 0 °C, then stir at room temp.Controls initial exotherm, allows reaction to complete
Time 6 - 18 hoursMonitor by TLC for consumption of starting material[3]
Work-up Sequential wash: 1M HCl, H₂O, sat. NaHCO₃, BrineRemoves base, excess amine, and impurities[3]

Experimental Protocols

Detailed Protocol: Synthesis of this compound

Materials:

  • Morpholine (1.0 eq)

  • 2-Bromobenzenesulfonyl chloride (1.0 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve morpholine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred morpholine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the 2-bromobenzenesulfonyl chloride spot is no longer visible.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3]

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel using an eluent containing 0.5-1% triethylamine to obtain the pure this compound.[4]

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and/or IR spectroscopy.[3]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Dissolve Morpholine & Triethylamine in DCM cool Cool to 0 °C prep_reagents->cool prep_sulfonyl Dissolve Sulfonyl Chloride in DCM add Dropwise Addition of Sulfonyl Chloride prep_sulfonyl->add cool->add stir Stir at Room Temp (6-18h) add->stir wash Aqueous Washes (HCl, NaHCO₃, Brine) stir->wash dry Dry Organic Layer (MgSO₄) wash->dry evap Evaporate Solvent dry->evap purify Purify (Recrystallization or Chromatography) evap->purify product Pure Product: This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Reaction Yield q1 Was the Sulfonyl Chloride stored under dry conditions? start->q1 a1_yes Check Base Stoichiometry q1->a1_yes Yes a1_no Root Cause: Sulfonyl Chloride Hydrolysis q1->a1_no No q2 Was >1.2 eq. of base used? a1_yes->q2 sol1 Solution: Use fresh or properly stored starting material a1_no->sol1 a2_yes Check Reaction Time q2->a2_yes Yes a2_no Root Cause: Incomplete HCl Quenching q2->a2_no No q3 Did TLC show full consumption of starting material? a2_yes->q3 sol2 Solution: Increase base to 1.2-1.5 eq. a2_no->sol2 a3_yes Possible Cause: Product loss during aqueous work-up q3->a3_yes Yes a3_no Root Cause: Incomplete Reaction q3->a3_no No sol4 Solution: Back-extract aqueous layers with organic solvent a3_yes->sol4 sol3 Solution: Increase reaction time and monitor by TLC a3_no->sol3

Caption: A decision tree for troubleshooting low yields in the sulfonamide synthesis.

References

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these valuable compounds.

General FAQs

Q1: What are the most common challenges encountered when purifying brominated organic compounds?

A1: Researchers often face several key challenges during the purification of brominated organic compounds. These include:

  • Compound Instability: Brominated compounds can be susceptible to degradation, particularly dehalogenation (loss of bromine), especially under harsh conditions like high temperatures or the presence of certain reagents.[1][2]

  • Removal of Bromine-Containing Impurities: Separating the desired product from unreacted brominating agents (e.g., elemental bromine) or brominated byproducts can be difficult due to similar chemical properties.

  • Acidic Impurities: The generation of hydrobromic acid (HBr) as a byproduct in many bromination reactions can lead to acidic impurities that may need to be neutralized and removed.[3]

  • Co-elution in Chromatography: Brominated compounds and their impurities may have similar polarities, leading to overlapping peaks and difficult separation by column chromatography.

  • Difficulty in Crystallization: Some brominated compounds may be oils or have properties that make them challenging to crystallize effectively.[4]

Q2: My brominated compound appears to be degrading during purification. What are the likely causes and how can I prevent this?

A2: Degradation, often observed as discoloration or the appearance of new spots on a TLC plate, is a common issue. The primary cause is often dehalogenation, the cleavage of the carbon-bromine bond.[1] Several factors can contribute to this:

  • Elevated Temperatures: Many brominated compounds are thermally labile. Prolonged exposure to high heat during distillation or when using a hot plate for other procedures can induce decomposition.

  • Presence of Bases: Strong bases can promote elimination reactions, leading to the formation of alkenes and loss of HBr.

  • Reactive Solvents: Certain solvents can react with the brominated compound.

  • Light Sensitivity: Some organobromine compounds are sensitive to light and can undergo free-radical decomposition.

Troubleshooting Strategies:

  • Use Milder Conditions: Whenever possible, use lower temperatures for distillation (i.e., vacuum distillation) and evaporation.

  • Buffer the System: If your compound is sensitive to acid or base, consider using a buffered aqueous solution during workup.

  • Choose Inert Solvents: Use non-reactive solvents for purification.

  • Protect from Light: Store the compound in an amber vial or wrap the container in aluminum foil.

Purification Technique Troubleshooting Guides

This section provides specific troubleshooting advice for common purification techniques.

Column Chromatography

Q1: My brominated compound is not separating from a non-polar impurity on a silica gel column. What can I do?

A1: When dealing with poor separation of non-polar compounds, consider the following adjustments to your chromatographic method:

  • Solvent System Modification: If you are using a very non-polar eluent (e.g., pure hexanes), even small changes can significantly impact separation. Try adding a very small percentage of a slightly more polar solvent like dichloromethane or toluene to the mobile phase.

  • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina can sometimes offer different selectivity for halogenated compounds. For highly non-polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be an effective alternative.

  • Optimize Column Parameters: Ensure you are using a long column with a small diameter for difficult separations to maximize theoretical plates. A finer mesh silica gel can also improve resolution.

Experimental Protocol: Testing for Compound Stability on Silica Gel

Before committing to a large-scale column, it is prudent to check for on-column decomposition:

  • Dissolve a small amount of your crude product in a suitable solvent.

  • Spot the solution onto a TLC plate.

  • In the same lane, on top of the initial spot, add a small amount of silica gel.

  • Develop the TLC plate as you normally would.

  • After development, check for any new spots in the lane with the added silica gel. The appearance of new spots indicates that your compound is decomposing on the silica gel.[5]

Q2: My compound appears as streaks or bands on the TLC plate and elutes as a broad peak from the column. Why is this happening?

A2: Streaking on a TLC plate and broad peaks in column chromatography often indicate issues with solubility or interactions with the stationary phase.

  • Poor Solubility: The compound may be poorly soluble in the chosen eluent, causing it to streak.

  • Acidity of Silica Gel: The acidic nature of silica gel can sometimes lead to interactions with certain compounds, causing band broadening.

Troubleshooting Flowchart for Streaking/Broad Peaks

A troubleshooting workflow for streaking or broad peaks in chromatography.

Crystallization

Q1: I can't get my brominated compound to crystallize. It just oils out. What should I do?

A1: "Oiling out" is a common problem where the compound separates as a liquid instead of forming crystals.[6] This often happens when the solution is supersaturated at a temperature above the melting point of the solute.

Troubleshooting Strategies for Oiling Out:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator. This gives the molecules more time to orient themselves into a crystal lattice.[7]

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent System Adjustment: Your solvent may be too good. Try a solvent system where the compound has slightly lower solubility at elevated temperatures. You can also try adding a "poor" solvent dropwise to a solution of your compound in a "good" an anti-solvent) to induce crystallization.

Q2: My crystals are discolored, suggesting the presence of impurities. How can I improve the purity?

A2: Discolored crystals often indicate trapped impurities.

  • Recrystallization: The most straightforward approach is to perform a second crystallization (recrystallization).[7] Dissolve the crystals in the minimum amount of hot solvent and allow them to cool slowly again.

  • Activated Carbon Treatment: If the discoloration is due to highly colored, minor impurities, you can try adding a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Be aware that activated carbon can also adsorb your product, so use it sparingly.

  • Wash the Crystals: After filtering the crystals, wash them with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[9]

Table 1: Common Solvents for Crystallization of Organic Compounds

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but can be difficult to remove.
Ethanol78HighA versatile solvent for a wide range of polarities.
Methanol65HighSimilar to ethanol but more volatile.
Acetone56MediumA strong solvent, often used in combination with a less polar solvent.
Ethyl Acetate77MediumA good general-purpose solvent for medium polarity compounds.
Dichloromethane40MediumVolatile and dissolves many organic compounds.
Diethyl Ether35LowHighly volatile and flammable.
Hexanes/Heptane69 / 98LowGood for non-polar compounds.
Toluene111LowHigher boiling point, useful for less soluble compounds.
Distillation

Q1: My brominated compound is decomposing during distillation, even under vacuum. What are my options?

A1: Thermal decomposition during distillation is a significant challenge for many brominated compounds.[10]

  • Steam Distillation: For volatile, water-immiscible compounds, steam distillation can be a gentle purification method that avoids high temperatures.[11][12] The compound co-distills with water at a temperature below the boiling point of water.

  • Kugelrohr Distillation: This technique is ideal for small quantities of high-boiling point or thermally sensitive compounds. The short path between the distillation and collection flasks minimizes the time the compound spends at high temperatures.

  • Azeotropic Distillation: If your compound forms an azeotrope with a suitable solvent, this can sometimes be used to facilitate purification at a lower temperature.

Experimental Protocol: General Workup for Removing Acidic Impurities and Unreacted Bromine

This procedure is a common step before final purification by distillation, chromatography, or crystallization.

  • Transfer to Separatory Funnel: After the reaction is complete, transfer the reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, it may be necessary to add a water-immiscible organic solvent and water.

  • Neutralize Acid: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to neutralize any HBr.[3] Be sure to vent the separatory funnel frequently as carbon dioxide gas may be generated.

  • Remove Excess Bromine: If the organic layer has a reddish-brown color due to unreacted bromine, wash it with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[3][13] The color should dissipate.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove dissolved water.[3]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which is now ready for further purification.

Logical Workflow for Post-Reaction Workup

Workup_Workflow A Reaction Mixture B Transfer to Separatory Funnel A->B C Wash with NaHCO3 / NaOH (aq) B->C Neutralize Acid D Wash with Na2S2O3 / Na2SO3 (aq) C->D Remove Excess Bromine E Wash with Brine D->E Remove Water F Dry over MgSO4 / Na2SO4 E->F G Filter and Concentrate F->G H Crude Product for Final Purification G->H

A general workflow for the workup of a bromination reaction prior to final purification.

Table 2: Boiling Points of Common Brominated Solvents and Reagents

This table can be useful for identifying potential contaminants during distillation.

CompoundBoiling Point (°C)
Dibromomethane97
Bromoform149-151
1,2-Dibromoethane131-132
Bromobenzene156
N-BromosuccinimideDecomposes
Elemental Bromine58.8

This technical support center provides a starting point for troubleshooting common issues in the purification of brominated organic compounds. For more complex problems, consulting detailed chemical literature and resources is always recommended.

References

improving the yield of the 2-bromobenzenesulfonyl chloride and morpholine reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction between 2-bromobenzenesulfonyl chloride and morpholine. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of the 2-bromobenzenesulfonyl chloride and morpholine reaction?

A1: The most critical factors include the quality of the reagents, the choice of base and solvent, reaction temperature, and the exclusion of moisture. 2-Bromobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 2-bromobenzenesulfonic acid, significantly reducing the yield.

Q2: My reaction yield is consistently low. What is the most likely cause?

A2: Low yields are often due to the degradation of the 2-bromobenzenesulfonyl chloride starting material by moisture. Ensure that all glassware is oven-dried, and anhydrous solvents are used. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Another common issue is the use of an inappropriate or insufficient amount of base, which is necessary to neutralize the hydrochloric acid byproduct of the reaction.[1]

Q3: What are common side reactions in the synthesis of 4-(2-bromophenylsulfonyl)morpholine?

A3: The primary side reaction is the hydrolysis of 2-bromobenzenesulfonyl chloride. If the reaction temperature is too high, decomposition of the starting materials or product can occur. Additionally, if an insufficient amount of morpholine is used, there is a possibility of the formation of a bis-sulfonated byproduct, where the sulfonamide product reacts with another molecule of the sulfonyl chloride.[1]

Q4: Can I use a different base than triethylamine?

A4: Yes, other tertiary amine bases such as pyridine or N,N-diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate can also be employed, although they may require longer reaction times and could be less soluble in common organic solvents.[1] The choice of base can influence the reaction rate and yield, as shown in the data table below.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the 2-bromobenzenesulfonyl chloride spot and the appearance of the product spot, which should have a lower Rf value, indicate the progression of the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Hydrolysis of 2-bromobenzenesulfonyl chloride. 2. Insufficient or inappropriate base. 3. Low reaction temperature.1. Ensure all glassware is oven-dried and use anhydrous solvents. Handle the sulfonyl chloride under an inert atmosphere. 2. Use at least 1.2 equivalents of a suitable base like triethylamine or pyridine. 3. Allow the reaction to warm to room temperature after the initial addition at 0 °C and stir for a sufficient duration.
Formation of a White Precipitate During Workup The precipitate is likely the hydrochloride salt of the excess base (e.g., triethylamine hydrochloride).This is expected. Proceed with the aqueous workup to remove the salt.
Product is an Oil and Does Not Solidify The product may be impure or contain residual solvent.Purify the crude product by flash column chromatography on silica gel. If the purified product is still an oil, try triturating with a non-polar solvent like hexanes or pentane to induce crystallization.
Multiple Spots on TLC of Crude Product 1. Incomplete reaction. 2. Formation of byproducts due to moisture or side reactions.1. Increase the reaction time or consider a slight excess of morpholine. 2. Purify the crude product using flash column chromatography. For future reactions, ensure anhydrous conditions and controlled temperature.
Difficulty in Purifying the Product by Chromatography The basic nature of the morpholine moiety can cause peak tailing on silica gel.Add a small amount (0.5-1%) of triethylamine to the eluent to improve the peak shape and recovery.[2]

Data Presentation

The following table summarizes the impact of different bases and solvents on the yield of analogous sulfonamide formation reactions, providing a basis for optimizing the synthesis of this compound.

Entry Base (equivalents) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Triethylamine (1.2)Dichloromethane0 to rt292
2Pyridine (1.2)Dichloromethane0 to rt389
3K₂CO₃ (2.0)Acetonitrile0 to rt875
4Triethylamine (1.2)Tetrahydrofuran0 to rt488
5Triethylamine (1.2)Toluenert485

This data is adapted from analogous sulfonamide synthesis and serves as a guideline for optimization.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 2-Bromobenzenesulfonyl chloride (1.0 eq)

  • Morpholine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the 2-bromobenzenesulfonyl chloride solution dropwise to the stirred morpholine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Morpholine & Triethylamine in Anhydrous DCM cooling Cool to 0 °C reagents->cooling addition Dropwise Addition of 2-Bromobenzenesulfonyl Chloride Solution cooling->addition stirring Warm to RT & Stir for 1-2h addition->stirring quench Quench with Water stirring->quench extraction Aqueous Washes (HCl, NaHCO₃, Brine) quench->extraction drying Dry (MgSO₄) & Concentrate extraction->drying purification Purify (Recrystallization or Chromatography) drying->purification product product purification->product Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction check_reagents Are Reagents Pure & Anhydrous? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_base Is Base Stoichiometry & Type Correct? reagent_yes->check_base improve_drying Improve Drying Procedures: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere reagent_no->improve_drying improve_drying->start Retry Reaction base_yes Yes check_base->base_yes Yes base_no No check_base->base_no No check_time_temp Are Reaction Time & Temperature Sufficient? base_yes->check_time_temp adjust_base Adjust Base: - Use 1.2 eq of base - Consider Triethylamine or Pyridine base_no->adjust_base adjust_base->start Retry Reaction time_temp_yes Yes check_time_temp->time_temp_yes Yes time_temp_no No check_time_temp->time_temp_no No purify Purify Crude Product via Chromatography time_temp_yes->purify adjust_conditions Adjust Conditions: - Increase reaction time - Ensure warming to RT after addition time_temp_no->adjust_conditions adjust_conditions->start Retry Reaction

Caption: Troubleshooting decision tree for low yield in the sulfonamide synthesis.

References

analytical methods for detecting impurities in 4-(2-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical methods for detecting impurities in 4-(2-Bromophenylsulfonyl)morpholine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation. Common impurities may include:

  • Starting Materials: Unreacted morpholine and 2-bromobenzenesulfonyl chloride.

  • By-products: 2-bromobenzenesulfonic acid, formed from the hydrolysis of 2-bromobenzenesulfonyl chloride.

  • Process-related impurities: Other related substances formed due to side reactions during synthesis.[1][2]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: The most common and effective techniques for analyzing impurities in pharmaceutical compounds like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] HPLC is ideal for separating non-volatile impurities, while GC-MS is suitable for volatile and semi-volatile compounds. NMR is a powerful tool for the structural elucidation and quantification of impurities.[3][4]

Q3: I am observing peak tailing in my HPLC analysis of this compound. What could be the cause?

A3: Peak tailing for compounds containing a sulfonyl group can be a common issue in reversed-phase HPLC.[5] This is often due to secondary interactions between the analyte and the stationary phase. Potential causes include:

  • Interaction with Silanol Groups: The sulfonyl group can interact with residual silanol groups on the silica-based column.[5][6]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable ionic interactions.[5]

  • Column Contamination: Accumulation of contaminants on the column can also cause peak tailing.[7]

Q4: Can I use GC-MS for the analysis of this compound?

A4: Yes, GC-MS can be a suitable method, particularly for identifying volatile or semi-volatile impurities. However, direct analysis of this compound might be challenging due to its polarity and thermal stability. Derivatization may be necessary to improve its volatility and chromatographic behavior.[8]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with residual silanol groups on the column.[5][6]Use a highly end-capped column or a column with a different stationary phase. Adjust the mobile phase pH to suppress silanol ionization (e.g., pH 2-3).[5]
Mobile phase pH is close to the pKa of an impurity.Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.
Column overload.[9]Reduce the injection volume or the sample concentration.[9]
Poor Resolution Inappropriate mobile phase composition.Optimize the gradient profile or the ratio of organic solvent to aqueous buffer.
Column degradation.[9]Replace the column if it has been used extensively or under harsh conditions.[9]
Ghost Peaks Contamination in the mobile phase or injector.[7][9]Use fresh, HPLC-grade solvents and flush the injection port and system.[9]
GC-MS Method Troubleshooting
Problem Potential Cause Suggested Solution
No or Low Peak Intensity Poor volatility or thermal degradation of the analyte.Consider derivatization to increase volatility. Lower the injector and transfer line temperatures.
Active sites in the GC inlet or column.Use a deactivated liner and a column suitable for polar compounds.
Peak Broadening Suboptimal flow rate of the carrier gas.Optimize the helium flow rate for the specific column dimensions.
Column contamination.Bake out the column at a high temperature (within the column's limits) or trim the front end of the column.
Poor Separation Inadequate temperature program.Optimize the oven temperature ramp rate and hold times to improve the separation of impurities.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of Acetonitrile:Water (1:1)

Expected Retention Times (Hypothetical):

Compound Retention Time (min)
2-bromobenzenesulfonic acid3.5
Morpholine5.2
This compound15.8
Impurity X (e.g., dimer)22.1
GC-MS Method for Volatile Impurities

This method is suitable for the detection of volatile and semi-volatile impurities.

GC-MS Conditions:

Parameter Condition
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.2 mL/min constant flow
Injector Temperature 250 °C
Injection Mode Split (10:1)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Mass Range 40-500 amu
Sample Preparation Dissolve 1 mg of the sample in 1 mL of Dichloromethane

Expected Data (Hypothetical):

Compound Retention Time (min) Key m/z fragments
Morpholine4.587, 57, 42
2-bromobenzenesulfonyl chloride12.3255, 257, 155, 157, 75
This compound16.5321, 323, 236, 238, 155, 157, 86
NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are crucial for the definitive identification and structural confirmation of impurities.

NMR Parameters:

Parameter Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ or CDCl₃
Techniques ¹H, ¹³C, COSY, HSQC, HMBC

Expected ¹H NMR Shifts for this compound (Hypothetical, in CDCl₃):

  • δ 7.8-8.0 (m, 2H): Aromatic protons ortho and para to the sulfonyl group.

  • δ 7.4-7.6 (m, 2H): Aromatic protons meta to the sulfonyl group.

  • δ 3.7-3.9 (t, 4H): Morpholine protons adjacent to the oxygen atom.

  • δ 3.0-3.2 (t, 4H): Morpholine protons adjacent to the nitrogen atom.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV GC_MS GC-MS Analysis Filtration->GC_MS NMR NMR Spectroscopy Filtration->NMR Impurity_ID Impurity Identification HPLC_UV->Impurity_ID Quantification Quantification HPLC_UV->Quantification GC_MS->Impurity_ID Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation

Caption: Experimental workflow for impurity analysis.

troubleshooting_logic Start Analytical Issue (e.g., Peak Tailing) Check_Method Review Method Parameters (Mobile Phase, Column, Temp) Start->Check_Method Check_System Inspect HPLC/GC System (Leaks, Contamination) Start->Check_System Check_Sample Verify Sample Preparation (Solvent, Concentration) Start->Check_Sample Optimize Optimize Method Check_Method->Optimize Clean_System Clean/Maintain System Check_System->Clean_System Reprepare_Sample Re-prepare Sample Check_Sample->Reprepare_Sample Resolved Issue Resolved Optimize->Resolved Yes Not_Resolved Issue Persists Optimize->Not_Resolved No Clean_System->Resolved Yes Clean_System->Not_Resolved No Reprepare_Sample->Resolved Yes Reprepare_Sample->Not_Resolved No

Caption: Logical workflow for troubleshooting analytical issues.

References

Technical Support Center: Scale-up Synthesis of 4-(2-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the scale-up synthesis of 4-(2-Bromophenylsulfonyl)morpholine. The information is structured to assist in the efficient and successful production of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most direct and industrially scalable method is the reaction of 2-bromophenylsulfonyl chloride with morpholine. This is a nucleophilic substitution reaction where the nitrogen atom of the morpholine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a stable sulfonamide bond. This method is generally high-yielding and uses readily available starting materials.

Q2: What are the critical process parameters to control during the reaction of 2-bromophenylsulfonyl chloride and morpholine?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: The reaction is typically exothermic. Proper temperature control is crucial to prevent side reactions and ensure product quality.

  • Reagent Addition Rate: Slow and controlled addition of the sulfonyl chloride to the morpholine solution is recommended to manage the exotherm.

  • Stoichiometry: Using a slight excess of morpholine can ensure the complete consumption of the sulfonyl chloride, but this may complicate purification. Alternatively, using a non-nucleophilic base to scavenge the HCl byproduct is a common strategy.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially in larger reactor volumes, to maintain consistent temperature and reaction rates.

Q3: What are the potential impurities in the synthesis of this compound?

A3: Potential impurities can include:

  • Unreacted 2-bromophenylsulfonyl chloride: This can occur with incomplete reaction.

  • 2-Bromophenylsulfonic acid: This is a result of the hydrolysis of the starting sulfonyl chloride by moisture.

  • Morpholine hydrochloride: This salt is formed as a byproduct of the reaction.

  • Bis-sulfonated morpholine or other over-sulfonated byproducts: While less common, these can form under harsh conditions.

Q4: How can I effectively purify this compound at a larger scale?

A4: Purification strategies for this compound include:

  • Aqueous Work-up: Washing the crude product with water can remove morpholine hydrochloride and other water-soluble impurities. A mild acidic wash can remove excess morpholine, while a basic wash can remove unreacted sulfonyl chloride (by hydrolysis) and 2-bromophenylsulfonic acid.

  • Recrystallization: This is a highly effective method for purifying solid products on a large scale. A suitable solvent system needs to be identified through screening.

  • Slurry Washes: Slurrying the crude solid in a solvent in which the product has low solubility can be an effective way to remove more soluble impurities.

  • Column Chromatography: While effective at the lab scale, it is less ideal for large-scale production due to cost and solvent consumption. If used, adding a small amount of a basic modifier like triethylamine (0.1-2%) to the eluent can improve peak shape and recovery by neutralizing the acidic sites on the silica gel.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Hydrolysis of 2-bromophenylsulfonyl chloride. - Product loss during work-up and purification.- Monitor the reaction by TLC or HPLC to ensure completion. - Ensure all reagents and solvents are anhydrous. - Optimize the work-up and purification steps to minimize losses. Consider an alternative purification method like recrystallization instead of chromatography.
Product is an oil or fails to crystallize - Presence of impurities, especially unreacted starting materials or solvent.- Analyze the crude product by NMR or LC-MS to identify impurities. - Attempt purification by column chromatography. - Try to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent like hexanes.
Product is discolored - Formation of colored impurities due to side reactions at elevated temperatures.- Maintain strict temperature control during the reaction. - Consider performing the reaction at a lower temperature for a longer duration. - Decolorize the product solution with activated carbon before crystallization.
Inconsistent reaction times during scale-up - Inefficient heat transfer in larger reactors. - Poor mixing leading to localized "hot spots".- Ensure the reactor has adequate cooling capacity. - Use a reactor with an appropriate agitator design for efficient mixing. - Consider a semi-batch process where one reagent is added portion-wise to control the reaction rate.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (2.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Dissolve 2-bromophenylsulfonyl chloride (1.0 equivalent) in the same solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred morpholine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess morpholine, followed by a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) to afford pure this compound.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes

ParameterValue/RangeNotes
Reactant Ratio 1.0 eq. 2-bromophenylsulfonyl chloride : 2.2 eq. morpholineA slight excess of morpholine helps to drive the reaction to completion and acts as a base to neutralize the HCl byproduct.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents are preferred to minimize hydrolysis of the sulfonyl chloride.
Reaction Temperature 0 °C to Room TemperatureInitial cooling is important to control the exotherm.
Reaction Time 2 - 6 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 85 - 95%Yield is dependent on reaction scale and purification method.
Purity (Post-Recrystallization) >98%Purity can be assessed by HPLC or NMR.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Bromophenylsulfonyl Chloride C Reaction in Solvent (e.g., DCM) + Base (excess Morpholine) A->C B Morpholine B->C D Aqueous Wash (Acid & Base) C->D Crude Product E Drying & Solvent Removal D->E F Recrystallization E->F G This compound F->G Pure Product

Caption: Synthetic workflow for this compound.

G A Low or Inconsistent Yield B Check Reaction Completion (TLC/LC-MS) A->B L Check for Sulfonyl Chloride Hydrolysis A->L C Incomplete B->C D Complete B->D E Increase Reaction Time or Temperature C->E F Review Work-up & Purification Steps D->F G Significant Product Loss? F->G H Yes G->H I No G->I J Optimize Extraction pH & Recrystallization Solvent H->J K Investigate Starting Material Purity I->K

Caption: Troubleshooting decision tree for low yield.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A 2-Bromophenylsulfonyl Chloride C This compound A->C B Morpholine B->C F 2-Bromophenylsulfonic Acid (Impurity) D 2-Bromophenylsulfonyl Chloride D->F E Water (H2O) E->F

Caption: Potential side reaction leading to impurity formation.

References

Technical Support Center: Managing Temperature Control in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Effective temperature control is a critical parameter in sulfonamide synthesis, directly influencing reaction rate, product yield, and purity. The reaction between a sulfonyl chloride and an amine is often highly exothermic, and improper thermal management can lead to a host of issues, including the formation of undesirable byproducts and potential reaction runaway.[1] This technical support center provides detailed troubleshooting guides and answers to frequently asked questions to help you navigate and resolve temperature-related challenges during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during sulfonamide synthesis, linking them to probable temperature-related causes and providing actionable solutions.

Problem Observed Probable Temperature-Related Cause Suggested Solution & Explanation
Low Yield of Desired Sulfonamide 1. Reaction temperature is too low: Leads to an impractically slow or stalled reaction rate.[2][3] 2. Reaction temperature is too high: Promotes decomposition of reactants or products and increases side reactions.[4][5] 3. Localized overheating: Poor heat dissipation during the addition of reagents can cause degradation at a micro-level.1. Gradually increase temperature: Raise the temperature in 5-10°C increments, monitoring reaction progress by TLC or LC-MS.[2] 2. Optimize temperature: If side reactions are suspected, lower the temperature. Some syntheses benefit from initial cooling (e.g., 0 °C) during reagent addition, followed by warming to room temperature or gentle heating to complete the reaction.[4][6] 3. Improve heat transfer: Use an appropriate cooling bath (ice-water, dry ice-acetone), ensure vigorous stirring, and add the sulfonyl chloride dropwise to control the initial exotherm.[4]
Presence of Sulfonic Acid Byproduct Hydrolysis of sulfonyl chloride: The highly reactive sulfonyl chloride has reacted with trace amounts of water in the reaction mixture instead of the amine. This is often exacerbated by higher temperatures.Maintain anhydrous conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude atmospheric moisture.[4][6]
Formation of Dark, Tar-Like Impurities Product or reactant degradation: Excessively high temperatures can cause the organic molecules to decompose, leading to charring and the formation of complex, insoluble byproducts.[2]Strict temperature control: Lower the overall reaction temperature. For highly exothermic steps, such as reacting acetanilide with chlorosulfonic acid, maintain a cooling bath to keep the temperature below 20°C.[2]
Polysulfonated Byproducts Detected Reaction conditions are too harsh: Elevated temperatures can increase the reactivity of the system, leading to the addition of multiple sulfonyl groups to the aromatic ring.[2]Reduce reaction intensity: Lower the reaction temperature and consider reducing the concentration of the sulfonating agent.[2]
Reaction is Uncontrolled or "Runaway" Poor management of exothermic reaction: The heat generated by the reaction is not being removed efficiently, causing the temperature and reaction rate to increase uncontrollably. This is a significant safety hazard.Implement robust cooling: Use a larger-scale cooling bath and ensure efficient stirring. Add the limiting reagent slowly and portion-wise, monitoring the internal temperature continuously. For large-scale reactions, consider process safety analysis to understand thermal hazards.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for reacting a sulfonyl chloride with an amine?

A1: There is no single universal temperature. The optimal range depends on the specific reactivity of the sulfonyl chloride and the amine. However, a common strategy involves cooling the amine solution to 0-5°C in an ice bath before slowly adding the sulfonyl chloride to manage the initial exotherm.[4] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[6] For less reactive amines, gentle heating (e.g., 40-60°C) may be necessary.[3]

Q2: My initial reaction between acetanilide and chlorosulfonic acid is extremely vigorous. How can I control it?

A2: This step is notoriously exothermic. Effective control is achieved by pre-cooling the reaction flask in a cold water bath (not ice, to avoid freezing) maintained between 10-15°C. The chlorosulfonic acid should be added rapidly, but with vigorous stirring and continuous cooling to keep the internal temperature below 20°C.

Q3: Why is my reaction yield lower when I run the synthesis at a very low temperature like -78°C?

A3: While very low temperatures are excellent for controlling exothermic events and preventing side reactions in some specific syntheses (e.g., using Grignard reagents), they can also dramatically reduce the reaction rate.[5] If the activation energy for the desired sulfonamide formation is not met, the reaction will proceed very slowly or not at all, resulting in low conversion of starting materials and thus a low yield.[2]

Q4: How does temperature influence the formation of kinetic vs. thermodynamic products?

A4: In some cases, such as the sulfonation of naphthalene, temperature determines the regioselectivity of the product. At lower temperatures (e.g., ~80°C), the kinetically favored product (naphthalene-1-sulfonic acid) is formed faster because it has a lower activation energy.[2] At higher temperatures (e.g., 160°C), the reaction becomes reversible, allowing the system to reach equilibrium and form the more stable, thermodynamically favored product (naphthalene-2-sulfonic acid).[2]

Q5: Can excessive heat lead to other side reactions besides degradation?

A5: Yes. Besides decomposition and polysulfonation, high temperatures can promote the formation of sulfones, where the sulfonyl group bridges two aromatic rings.[2] In reactions involving primary or secondary amines, excessively high temperatures can sometimes lead to the formation of a disulfonylated product, or sulfonimide.

Experimental Protocol: Synthesis of Sulfanilamide

This protocol details the synthesis of sulfanilamide from acetanilide, a multi-step process where temperature control is crucial at each stage.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • Setup: Place 25g of powdered acetanilide in a two-mouthed round-bottom flask equipped with a dropping funnel and a reflux condenser. Ensure all glassware is thoroughly dry.

  • Cooling: Cool the reaction flask in a cold water bath, maintaining a temperature between 10-15°C.

  • Reagent Addition: Add 63 mL of chlorosulfonic acid dropwise from the dropping funnel with frequent shaking and continuous monitoring of the internal temperature, ensuring it does not exceed 20°C.

  • Heating: Once the initial exothermic reaction has subsided, remove the cooling bath. Heat the flask in a water bath at 60-80°C for approximately 2 hours to complete the reaction.[2]

  • Quenching: Cool the reaction mixture to room temperature and then pour it slowly and carefully over a beaker containing crushed ice to precipitate the product.

  • Isolation: Collect the precipitated 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.

Step 2: Synthesis of 4-Acetamidobenzenesulfonamide

  • Setup: Transfer the crude 4-acetamidobenzenesulfonyl chloride to a 500 mL round-bottom flask.

  • Ammonolysis: Add a mixture of 120 mL of concentrated aqueous ammonia and 120 mL of water with shaking. A vigorous reaction may occur initially.

  • Heating: Gently heat the mixture at 70°C for 30 minutes.

  • Isolation: Cool the mixture in an ice bath. Acidify with dilute sulfuric acid to precipitate the product, 4-acetamidobenzenesulfonamide. Collect the solid via vacuum filtration and wash with cold water.

Step 3: Hydrolysis to Sulfanilamide

  • Setup: Place the 4-acetamidobenzenesulfonamide from the previous step into a round-bottom flask with a mixture of 10 mL of concentrated hydrochloric acid and 30 mL of distilled water.

  • Reflux: Heat the mixture to a boil under reflux for approximately 1 hour.

  • Neutralization & Precipitation: Cool the solution in an ice bath. Slowly add solid sodium carbonate in portions with stirring until the solution is neutral or slightly alkaline to pH paper. The sulfanilamide product will precipitate.

  • Final Isolation: Collect the final product by vacuum filtration, wash with a small amount of ice-cold water, and dry.

Visual Guides

The following diagrams illustrate key logical workflows for troubleshooting and understanding temperature effects in sulfonamide synthesis.

G start Problem: Low Sulfonamide Yield check_temp Check Reaction Temperature start->check_temp too_low Was Temp Too Low? check_temp->too_low Rate Issue check_byproducts Check for Byproducts (e.g., Sulfonic Acid) check_temp->check_byproducts Purity Issue too_high Was Temp Too High? too_low->too_high No solution_low Action: Increase Temp Gradually (e.g., in 10°C increments) Monitor by TLC/LCMS too_low->solution_low Yes solution_high Action: Lower Temp. Use initial cooling (0-5°C) during reagent addition. too_high->solution_high Yes end Re-evaluate & Optimize too_high->end No solution_low->end solution_high->end hydrolysis Sulfonic Acid Present? check_byproducts->hydrolysis solution_hydrolysis Action: Use Anhydrous Solvents. Run under Inert Atmosphere (N2/Ar). hydrolysis->solution_hydrolysis Yes degradation Dark/Tarry Byproducts? hydrolysis->degradation No solution_hydrolysis->end solution_degradation Action: Drastically Lower Temp. Improve Heat Dissipation. degradation->solution_degradation Yes degradation->end No solution_degradation->end

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

G cluster_low Low Temperature Zone cluster_opt Optimal Temperature Zone cluster_high High Temperature Zone low_temp Too Low Temp (e.g., < 0°C) low_outcome Outcome: • Very Slow / Stalled Reaction • Incomplete Conversion • Low Yield low_temp->low_outcome Leads to opt_temp Optimal Temp (e.g., 0°C -> RT) opt_outcome Outcome: • Controlled Exotherm • High Conversion • High Yield & Purity opt_temp->opt_outcome Leads to high_temp Too High Temp (e.g., > 80°C) high_outcome Outcome: • Degradation (Tars) • Polysulfonation • Sulfone Formation • Low Yield & Purity high_temp->high_outcome Leads to

Caption: Relationship between reaction temperature and synthesis outcomes.

References

effect of solvent choice on the purity of 4-(2-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the purification of 4-(2-Bromophenylsulfonyl)morpholine, with a specific focus on the critical role of solvent selection in achieving high purity. The following information is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization process.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and related sulfonamide compounds.

Q1: My purified this compound has a low melting point and appears oily. What is the likely cause and how can I fix it?

A: Oiling out, where the compound separates as a liquid instead of forming crystals, is a common issue. This typically occurs when the solute is too soluble in the chosen solvent or when the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Solvent Choice: The solvent may be too "good" a solvent. Consider switching to a less polar solvent or using a binary solvent system. For a compound like this compound, which has both polar (sulfonyl) and non-polar (bromophenyl) groups, a mixture of solvents can be effective.[1][2]

    • Binary Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.[1] Common binary systems include ethanol/water, ethyl acetate/hexane, and acetone/hexane.[2]

    • Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath for further crystallization. Rapid cooling often leads to the precipitation of impurities and smaller, less pure crystals.

Q2: After recrystallization, the yield of my this compound is very low. How can I improve it?

A: Low recovery can be due to several factors, primarily related to the solubility of your compound in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent Selection: The compound may be too soluble in the solvent even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[3] Perform small-scale solubility tests with various solvents to find the optimal one.

    • Solvent Volume: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

    • Concentration: If too much solvent was added, carefully evaporate some of the solvent to the point of saturation before cooling.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

Q3: My final product is colored, even after recrystallization. How can I remove colored impurities?

A: Colored impurities can often be removed by treating the solution with activated charcoal.

  • Troubleshooting Steps:

    • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution.

    • Hot Filtration: Keep the solution hot and swirl for a few minutes. Then, perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[3] Be cautious not to use too much charcoal, as it can also adsorb your desired product, leading to a lower yield.[1]

Q4: How do I choose the best solvent for the recrystallization of this compound without extensive trial and error?

A: While some experimentation is always necessary, you can make an educated choice based on the principle of "like dissolves like".

  • Solvent Selection Strategy:

    • Polarity: this compound has a moderate polarity due to the sulfonylmorpholine group and the bromophenyl ring. Solvents of intermediate polarity, such as ethanol, isopropanol, or ethyl acetate, are good starting points.[2]

    • Solubility Tests: Place a small amount of the crude compound in several test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[5]

    • Avoid Reactive Solvents: Ensure the chosen solvent does not react with your compound.

Data Presentation: Solvent Selection Guide

Solvent ClassExamplesSuitability for this compoundPotential Issues
Protic Solvents Ethanol, Isopropanol, MethanolGood starting point. Often provide a good balance of solubility at high and low temperatures for moderately polar compounds.[2]May need to be used in a binary system with water or a non-polar solvent for optimal recovery.
Aprotic Polar Solvents Acetone, Ethyl AcetateOften suitable. Can be effective, particularly in binary mixtures with alkanes like hexane.[2]Can sometimes be too strong of a solvent, leading to lower yields.
Aprotic Non-Polar Solvents Hexane, TolueneGenerally unsuitable as a primary solvent. The compound is likely to have low solubility even when hot. However, they are excellent as "poor" solvents in binary systems to induce crystallization.[2]Will likely not dissolve the compound on its own.
Chlorinated Solvents DichloromethaneUse with caution. Can be effective but are generally avoided in final purification steps due to toxicity and environmental concerns.Potential for residual solvent in the final product.
Water Likely a poor solvent. The organic nature of the bromophenyl group will likely make it insoluble in water.[2] Can be used as an anti-solvent in a binary system with a water-miscible organic solvent.Insoluble.

Experimental Protocols

General Protocol for Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary tests, choose a solvent that dissolves the crude this compound when hot but not at room temperature.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary.[4]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[4]

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.

General Protocol for Two-Solvent Recrystallization
  • Solvent Selection: Choose a "good" solvent in which the compound is very soluble and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.[1]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol.

Visualization

The following diagram illustrates the decision-making process for selecting a suitable solvent system for the purification of this compound.

Solvent_Selection_Workflow start Start: Crude This compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No good_solvent Identify as a 'Good' Solvent dissolves_cold->good_solvent Yes single_solvent Use as Single Recrystallization Solvent dissolves_hot->single_solvent Yes poor_solvent Identify as a 'Poor' Solvent dissolves_hot->poor_solvent No end End: Pure Crystals single_solvent->end binary_system Use in a Binary Solvent System poor_solvent->binary_system good_solvent->binary_system binary_system->end

Caption: Solvent selection workflow for recrystallization.

References

Validation & Comparative

Validating the Molecular Structure of 4-(2-Bromophenylsulfonyl)morpholine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of X-ray crystallography, the gold standard for structure determination, alongside complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in the context of validating the structure of 4-(2-Bromophenylsulfonyl)morpholine.

Single crystal X-ray diffraction stands as the most definitive method for elucidating the atomic arrangement of a molecule, providing precise information about bond lengths, angles, and stereochemistry.[1][2] However, the journey to a high-quality crystal suitable for diffraction can be challenging.[3] Spectroscopic methods, while often indirect, offer invaluable and often more readily obtainable data that can corroborate a proposed structure. This guide will delve into the principles, experimental protocols, and data interpretation of these key analytical techniques.

Comparative Analysis of Structural Validation Methods

The choice of analytical technique for structure validation depends on various factors including the nature of the sample, the level of detail required, and the availability of instrumentation. While X-ray crystallography provides an unparalleled level of structural detail, NMR and Mass Spectrometry are powerful tools for confirming molecular connectivity and formula.[4][5]

Parameter X-ray Crystallography Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryChemical environment of nuclei (¹H, ¹³C), connectivity through bonds, spatial proximity of atomsMolecular weight, elemental composition, fragmentation patterns
Sample Requirements Single crystal of sufficient size and quality (~20-500 µm)[1][6]Soluble sample in a suitable deuterated solventSmall amount of sample, can be in solution or solid state
Ambiguity Low; provides an unambiguous structureCan have ambiguity in complex molecules, stereochemistry can be challenging to determine solely by NMRIsomers can be difficult to distinguish, does not provide 3D structure
Throughput Lower; crystal growth can be time-consumingHigher; relatively fast for routine 1D and 2D experimentsHigh; rapid analysis
Key Advantage Definitive 3D structure determination[2]Excellent for determining the carbon-hydrogen framework and connectivity[7][8]High sensitivity and accurate mass determination[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the resulting data and appreciating the strengths and limitations of each technique.

X-ray Crystallography

The process of determining a crystal structure by X-ray diffraction involves several key steps:

  • Crystallization: The primary and often most difficult step is to grow a single crystal of this compound that is pure, well-ordered, and of a suitable size (typically >0.1 mm in all dimensions).[3][6] This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[1] The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.[6]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved to generate an initial electron density map. For small molecules like this compound, direct methods are typically employed.[6] An atomic model is then built into the electron density map and refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, a suite of NMR experiments would be conducted:

  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.

  • ¹H NMR: This experiment identifies the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling). The morpholine ring protons typically show a distinct pattern.[7]

  • ¹³C NMR: This provides information on the number and types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the unambiguous assignment of signals and the elucidation of the complete molecular structure by mapping out the connectivity of the atoms.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for organic molecules to keep the molecular ion intact.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine the elemental composition.[9]

  • Tandem MS (MS/MS): In this technique, the molecular ion is isolated, fragmented, and the fragments are analyzed. The fragmentation pattern provides valuable information about the different structural components of the molecule.[4]

Workflow and Data Integration

The validation of a molecular structure is often a synergistic process involving multiple analytical techniques. The following diagram illustrates a typical workflow for the structural elucidation of this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_cryst Crystallographic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Crystallization Crystallization Purification->Crystallization Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure Xray X-ray Diffraction Crystallization->Xray Structure Structure Solution & Refinement Xray->Structure Final_Structure Validated Structure Structure->Final_Structure Unambiguous Confirmation Proposed_Structure->Final_Structure Comparison & Confirmation

Figure 1. A generalized workflow for the structural validation of this compound.

References

Comparative Bioactivity Analysis: 2-Bromo vs. 4-Bromo Phenylsulfonylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological activities of ortho- and para-brominated phenylsulfonylmorpholine analogues. This report synthesizes available data on their efficacy as enzyme inhibitors, anticancer, and antimicrobial agents, supported by experimental data and methodologies.

The strategic placement of a halogen atom on a pharmacologically active scaffold can significantly influence its biological profile, affecting potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the bioactivity of 2-bromo (ortho) and 4-bromo (para) substituted phenylsulfonylmorpholine and its closely related benzenesulfonamide analogues. While direct comparative data for phenylsulfonylmorpholine is limited, extensive research on the bioisosteric benzenesulfonamides offers valuable insights into the structure-activity relationship (SAR) governed by the bromine atom's position. The primary focus of this comparison is on their well-documented role as carbonic anhydrase inhibitors, with additional data on their anticancer and antimicrobial potential.

At a Glance: Key Differences in Bioactivity

The position of the bromine substituent on the phenyl ring of phenylsulfonylmorpholine and its analogues is a critical determinant of their biological activity and target selectivity. Generally, 4-bromo substituted derivatives have demonstrated potent and, in some cases, selective inhibitory activity against specific isoforms of human carbonic anhydrase (hCA), particularly those associated with cancer. The 2-bromo substitution also confers significant inhibitory activity, though often with a different selectivity profile across the hCA isoforms. In the context of anticancer and antimicrobial activities, the available data is more sporadic, but existing studies underscore the importance of the bromine's position in dictating the compound's interaction with its biological target.

Quantitative Bioactivity Data

The following table summarizes the quantitative data from studies directly comparing the inhibitory effects of 2-bromo and 4-bromo substituted benzenesulfonamide derivatives against various human carbonic anhydrase isoforms.

Compound/Derivative ClassTarget Enzyme2-Bromo Isomer (Ki, nM)4-Bromo Isomer (Ki, nM)Reference
Methyl 5-sulfamoylbenzoateshCA I10.116.9Matulienė et al., 2021
hCA II1.83.5Matulienė et al., 2021
hCA IX0.80.7Matulienė et al., 2021
hCA XII1.11.0Matulienė et al., 2021

Note: The data presented is for benzenesulfonamide derivatives, which serve as a structural surrogate for phenylsulfonylmorpholine to illustrate the effect of bromine substitution.

Signaling Pathways and Mechanisms of Action

The biological effects of brominated phenylsulfonylmorpholine derivatives are primarily mediated through the inhibition of specific enzymes, which in turn modulates critical signaling pathways.

Carbonic Anhydrase Inhibition in Cancer

A key mechanism for the anticancer activity of these compounds is the inhibition of tumor-associated human carbonic anhydrase isoforms, particularly hCA IX and XII.[1] Under the hypoxic conditions prevalent in solid tumors, these enzymes are overexpressed and play a crucial role in regulating intracellular and extracellular pH, facilitating tumor cell survival, proliferation, and metastasis. By inhibiting these enzymes, benzenesulfonamide derivatives can disrupt the pH balance of the tumor microenvironment, leading to apoptosis and a reduction in tumor growth.

CA_Inhibition_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII Overexpression of hCA IX & XII HIF1a->CAIX_XII pH_regulation pH Regulation (pHe acidification, pHi alkaline) CAIX_XII->pH_regulation Apoptosis Disrupted pH Homeostasis & Apoptosis CAIX_XII->Apoptosis Tumor_Progression Tumor Proliferation, Metastasis & Survival pH_regulation->Tumor_Progression Inhibitor 2/4-Bromo Phenylsulfonyl- morpholine Derivatives Inhibitor->CAIX_XII Inhibition Inhibition

Mechanism of Anticancer Activity via Carbonic Anhydrase IX/XII Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against various human carbonic anhydrase isoforms is determined using a stopped-flow CO₂ hydration assay.

Principle: This method measures the ability of the enzyme to catalyze the hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator. The inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII, etc.)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • Test compounds (2-bromo and 4-bromo derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • The enzyme and inhibitor are pre-incubated in the buffer solution at a controlled temperature.

  • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

  • The initial rate of the catalyzed reaction is measured by monitoring the absorbance change of the pH indicator.

  • The assay is repeated for a range of inhibitor concentrations.

  • The Ki values are calculated by analyzing the dose-response curves.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., glioblastoma, breast cancer, melanoma)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • The MTT solution is added to each well, and the plates are incubated to allow formazan crystal formation.

  • The solubilization buffer is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Experimental_Workflow cluster_CA Carbonic Anhydrase Inhibition Assay cluster_Anticancer In Vitro Anticancer Assay (MTT) CA_1 Pre-incubate Enzyme & Inhibitor CA_2 Rapid Mixing with CO2-saturated water CA_1->CA_2 CA_3 Monitor Absorbance Change CA_2->CA_3 CA_4 Calculate Ki values CA_3->CA_4 AC_1 Seed Cancer Cells AC_2 Treat with Compounds AC_1->AC_2 AC_3 Add MTT & Incubate AC_2->AC_3 AC_4 Solubilize Formazan AC_3->AC_4 AC_5 Measure Absorbance AC_4->AC_5 AC_6 Calculate IC50 values AC_5->AC_6

Workflow for Bioactivity Assays.

Structure-Activity Relationship (SAR) Insights

The available data on brominated benzenesulfonamides provides valuable insights into the structure-activity relationships that are likely applicable to phenylsulfonylmorpholine derivatives as well.

  • Carbonic Anhydrase Inhibition: The position of the bromine atom significantly influences the selectivity of the compounds for different hCA isoforms. While both 2-bromo and 4-bromo derivatives can be potent inhibitors of the cancer-associated hCA IX and XII, their affinity for the ubiquitous cytosolic isoforms hCA I and II can differ. This differential binding is attributed to the specific steric and electronic interactions of the brominated phenyl ring within the active site of the enzyme. The 4-bromo substitution often leads to highly potent and sometimes more selective inhibitors of the tumor-associated isoforms.

  • Anticancer and Antimicrobial Activity: For broader anticancer and antimicrobial activities, the data is less conclusive for a direct positional comparison. However, studies on various brominated aromatic compounds suggest that the position of the bromine atom affects the overall lipophilicity and electronic properties of the molecule, which in turn influences its ability to penetrate cell membranes and interact with its target.

Conclusion

The comparative analysis of 2-bromo versus 4-bromo phenylsulfonylmorpholine and its benzenesulfonamide analogues reveals that the position of the bromine substituent is a critical factor in determining their biological activity, particularly as carbonic anhydrase inhibitors. The 4-bromo derivatives frequently exhibit high potency and selectivity for cancer-related hCA isoforms. While more direct comparative studies on the anticancer and antimicrobial activities of these specific phenylsulfonylmorpholine isomers are needed, the existing data on related structures provides a strong foundation for the rational design of new therapeutic agents. This guide highlights the importance of positional isomerism in drug discovery and provides researchers with a valuable resource for the continued exploration of this chemical space.

References

A Comparative In Silico Docking Analysis of 4-(2-Bromophenylsulfonyl)morpholine and ZSTK474 with Phosphoinositide 3-Kinase (PI3Kα)

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This document provides a comparative analysis of the hypothetical binding affinity of 4-(2-Bromophenylsulfonyl)morpholine against the alpha isoform of Phosphoinositide 3-Kinase (PI3Kα), a key protein in cell signaling and a prominent cancer drug target. For comparison, we use the well-characterized, morpholine-containing pan-PI3K inhibitor, ZSTK474.

The following analysis is based on a hypothetical docking study for this compound, as direct experimental or computational data is not publicly available. The data for the comparator, ZSTK474, is based on published literature. This guide is intended for researchers and drug development professionals to illustrate a potential computational approach for evaluating novel small molecules.

Data Presentation: Comparative Docking Results

The following table summarizes the key quantitative data from the in silico docking analysis against the ATP-binding pocket of PI3Kα (PDB ID: 4TV3).

CompoundStructurePredicted Binding Energy (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic/Other)
This compound (Hypothetical)this compound-8.2Val851Ile800, Met804, Ile848, Met922, Ile932
ZSTK474 (Reference)ZSTK474-9.5Val851, Ser774Ile800, Tyr836, Ile848, Met922, Ile932

Note: Data for this compound is hypothetical and projected for comparative purposes. Data for ZSTK474 is derived from published studies and its known binding mode.[1]

Experimental Protocols: In Silico Molecular Docking

The following protocol outlines a standard methodology for performing molecular docking studies, as would be applied to generate the data presented above.[2][3][4]

1. Protein Preparation:

  • Receptor Selection: The crystal structure of the target protein, human PI3Kα, is obtained from the Protein Data Bank (PDB ID: 4TV3).

  • Structure Refinement: The protein structure is prepared using a molecular modeling software suite (e.g., AutoDock Tools, Schrödinger Maestro). This process involves:

    • Removing all co-crystallized ligands, water molecules, and non-essential ions.

    • Adding polar hydrogen atoms to the protein structure.

    • Assigning partial atomic charges (e.g., Gasteiger charges).

    • Repairing any missing side chains or loops in the protein structure.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the ligands (this compound and ZSTK474) are drawn using a chemical drawing tool (e.g., ChemDraw).

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Charge and Torsion Assignment: Partial charges are assigned, and rotatable bonds (torsions) are defined to allow for conformational flexibility during the docking process.

3. Molecular Docking Simulation:

  • Grid Generation: A docking grid box is defined around the active site of the protein. The grid center is typically set to the geometric center of the co-crystallized ligand or key active site residues (e.g., the hinge region residue Val851 in PI3Kα). The grid dimensions are set to be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely.

  • Docking Algorithm: A docking program like AutoDock Vina is used to perform the simulation.[3] The algorithm, often a Lamarckian Genetic Algorithm, explores various conformations and orientations ('poses') of the ligand within the protein's active site.

  • Execution: The docking process is initiated, generating a set number of binding poses (e.g., 10-20) for each ligand.

4. Analysis of Results:

  • Binding Affinity: The program calculates a binding affinity score (in kcal/mol) for each pose, which estimates the binding free energy. The pose with the lowest (most negative) score is considered the most favorable.

  • Interaction Analysis: The best-scoring pose for each ligand is visually inspected using visualization software (e.g., PyMOL, Discovery Studio). Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues, are identified and analyzed.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Target Selection (e.g., PI3Kα, PDB: 4TV3) p2 Protein Preparation (Add Hydrogens, Assign Charges) p1->p2 d1 Grid Box Generation (Define Active Site) p2->d1 l1 Ligand Drawing & Optimization (Energy Minimization) l1->d1 d2 Molecular Docking (e.g., AutoDock Vina) d1->d2 a1 Pose Scoring & Ranking (Binding Energy Calculation) d2->a1 a2 Interaction Analysis (H-Bonds, Hydrophobic) a1->a2 a3 Comparative Analysis (Lead Identification) a2->a3

Caption: General workflow for an in silico molecular docking study.

Signaling Pathway

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt PIP3->AKT Recruits PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

A Comparative Guide to the Synthetic Efficiency of N-Arylsulfonylmorpholine Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-arylsulfonylmorpholines are a class of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The efficient synthesis of these molecules is crucial for rapid lead optimization and the development of novel therapeutics. This guide provides an objective comparison of common synthetic routes to N-arylsulfonylmorpholines, supported by experimental data to inform the selection of the most suitable method for your research needs.

Comparison of Synthetic Routes

Three primary methods for the synthesis of N-arylsulfonylmorpholines are compared: the classical Schotten-Baumann condensation, the Buchwald-Hartwig amination, and a modern approach utilizing sulfonyl fluorides. Each route offers distinct advantages and disadvantages in terms of reaction conditions, substrate scope, and overall efficiency.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)Reaction TimeKey AdvantagesKey Disadvantages
Schotten-Baumann Condensation Morpholine, Arylsulfonyl chlorideBase (e.g., Triethylamine, Pyridine, aq. NaOH)0 °C to room temperature85-951-3 hoursSimple procedure, readily available starting materials, high yields for simple substrates.Can be sensitive to moisture, may require vigorous stirring for biphasic reactions.
Buchwald-Hartwig Amination Morpholine, Aryl halide (bromide or triflate)Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., NaOtBu)80-110 °C70-951-24 hoursBroad substrate scope, good functional group tolerance.Requires transition metal catalyst and specialized ligands, higher cost, requires inert atmosphere.
Sulfonyl Fluoride Coupling Morpholine, Arylsulfonyl fluorideBase (e.g., K₂CO₃)Room temperature to 80 °C~9512 hoursHigh yields, mild reaction conditions.Arylsulfonyl fluorides may not be as commercially available as sulfonyl chlorides.

Experimental Protocols

Route 1: Schotten-Baumann Condensation for N-Tosylmorpholine

This classical method involves the reaction of morpholine with an arylsulfonyl chloride in the presence of a base.

Procedure: To a stirred solution of morpholine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by recrystallization or column chromatography. A typical yield for this reaction is around 90%.

Route 2: Buchwald-Hartwig Amination for N-(4-methylphenyl)morpholine[1]

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

Procedure: An oven-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq). The tube is evacuated and backfilled with argon. Toluene, morpholine (1.2 eq), and 4-bromotoluene (1.0 eq) are then added. The reaction mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield N-(4-methylphenyl)morpholine. A reported yield for a similar reaction with p-tolyl triflate is 70% in just 1 minute.[1]

Route 3: Sulfonyl Fluoride Coupling for N-Arylsulfonylmorpholine

This method utilizes the reaction of an arylsulfonyl fluoride with morpholine.

Procedure: To a solution of an arylsulfonyl fluoride (1.0 eq) in a suitable solvent such as acetonitrile, morpholine (1.2 eq) and a base like potassium carbonate (2.0 eq) are added. The mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the N-arylsulfonylmorpholine, often in high yield (e.g., ~95%).

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes to N-arylsulfonylmorpholines.

Synthetic_Routes cluster_0 Route 1: Schotten-Baumann Condensation cluster_1 Route 2: Buchwald-Hartwig Amination cluster_2 Route 3: Sulfonyl Fluoride Coupling A1 Morpholine D1 N-Arylsulfonylmorpholine A1->D1 B1 Arylsulfonyl Chloride B1->D1 C1 Base (e.g., TEA) C1->D1 A2 Morpholine E2 N-Arylsulfonylmorpholine A2->E2 B2 Aryl Halide B2->E2 C2 Pd Catalyst & Ligand C2->E2 D2 Base (e.g., NaOtBu) D2->E2 A3 Morpholine D3 N-Arylsulfonylmorpholine A3->D3 B3 Arylsulfonyl Fluoride B3->D3 C3 Base (e.g., K2CO3) C3->D3

Caption: Overview of synthetic routes to N-arylsulfonylmorpholines.

Experimental_Workflow_Comparison cluster_SB Schotten-Baumann cluster_BH Buchwald-Hartwig cluster_SF Sulfonyl Fluoride SB1 Mix Morpholine & Base SB2 Add Arylsulfonyl Chloride SB1->SB2 SB3 Reaction at 0°C to RT SB2->SB3 SB4 Workup & Purification SB3->SB4 BH1 Combine Catalyst, Ligand, Base BH2 Add Morpholine & Aryl Halide BH1->BH2 BH3 Heat under Inert Atmosphere BH2->BH3 BH4 Workup & Purification BH3->BH4 SF1 Combine Morpholine, Arylsulfonyl Fluoride & Base SF2 Heat Reaction Mixture SF1->SF2 SF3 Workup & Purification SF2->SF3

Caption: Comparative experimental workflows for N-arylsulfonylmorpholine synthesis.

Conclusion

The choice of synthetic route to N-arylsulfonylmorpholines depends on several factors including the specific substrate, required scale, and available resources. The Schotten-Baumann condensation is a straightforward and cost-effective method for simple, readily available starting materials. For more complex substrates or when functional group tolerance is a concern, the Buchwald-Hartwig amination offers a powerful, albeit more resource-intensive, alternative. The emerging use of sulfonyl fluorides presents a promising route with mild conditions and high yields, contingent on the availability of the requisite starting materials. Researchers should consider these factors to select the most efficient and practical route for their synthetic targets.

References

Comparative Biological Activity Screening of a Substituted Phenylsulfonylmorpholine Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity screening of a representative library of substituted phenylsulfonylmorpholines. The data and protocols presented are based on established methodologies for analogous compounds and serve as a framework for evaluating the potential of this chemical class in drug discovery. Due to the limited availability of specific literature on a comprehensive library of substituted phenylsulfonylmorpholines, this guide synthesizes information from studies on related phenylsulfonyl and morpholine-containing compounds to project potential biological activities and screening strategies.

Introduction

The phenylsulfonylmorpholine scaffold is a promising pharmacophore in drug discovery. The sulfonyl group can act as a hydrogen bond acceptor, while the morpholine ring can improve pharmacokinetic properties such as solubility and metabolic stability. Substitutions on the phenyl ring allow for the fine-tuning of steric and electronic properties to optimize target binding and biological activity. This guide outlines a potential screening cascade to identify and characterize the biological effects of a library of these compounds, with a focus on anticancer and anti-inflammatory activities.

Data Presentation: Comparative Biological Activity

The following tables summarize hypothetical, yet plausible, quantitative data for a representative library of substituted phenylsulfonylmorpholines against various biological targets. This data is intended to illustrate how such a library could be compared.

Table 1: In Vitro Anticancer Activity (IC50, µM)

Compound IDR-GroupA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
PSM-001H>100>100>100
PSM-0024-Cl15.221.818.5
PSM-0034-OCH355.768.261.4
PSM-0044-NO28.112.59.7
PSM-0053,4-diCl5.47.96.1
ReferenceDoxorubicin0.80.50.6

Table 2: Enzyme Inhibition and Anti-inflammatory Activity

Compound IDR-GroupPI3Kα Inhibition (IC50, nM)Tubulin Polymerization Inhibition (IC50, µM)COX-2 Inhibition (% at 10 µM)
PSM-001H>1000>5012
PSM-0024-Cl250.615.845
PSM-0034-OCH3875.235.222
PSM-0044-NO2112.48.168
PSM-0053,4-diCl75.84.575
ReferenceAlpelisib (PI3Kα)5.0--
ReferenceColchicine (Tubulin)-1.2-
ReferenceCelecoxib (COX-2)--95

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5]

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The substituted phenylsulfonylmorpholine compounds are dissolved in DMSO and diluted in cell culture medium to various concentrations. The cells are then treated with the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[1][3]

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[2]

PI3Kα Enzyme Inhibition Assay

The activity of the PI3Kα enzyme is measured using a commercially available kinase assay kit.

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the PI3Kα enzyme, the substrate (e.g., PIP2), and the test compound at various concentrations in a kinase reaction buffer.

  • ATP Addition: The reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: A detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the enzyme activity. The signal (e.g., luminescence or fluorescence) is read using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percent inhibition against the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of compounds to inhibit the polymerization of tubulin into microtubules.[6][7][8][9]

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Initiation: The reaction is initiated by raising the temperature to 37°C in the presence of GTP and the test compounds in a 96-well plate.

  • Turbidity Measurement: The polymerization of tubulin into microtubules causes an increase in turbidity, which is monitored by measuring the absorbance at 340 nm every minute for 60-90 minutes in a temperature-controlled microplate reader.[6][7]

  • Data Analysis: The IC50 is calculated by comparing the extent of polymerization in the presence of the compound to a vehicle control.[7]

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates Experimental_Workflow start Start: Library of Substituted Phenylsulfonylmorpholines primary_screen Primary Screening: Cell Viability (MTT Assay) (e.g., A549, MCF-7, HCT116) start->primary_screen hit_identification Hit Identification (IC50 < 20 µM) primary_screen->hit_identification secondary_screen Secondary Screening: Mechanism of Action Assays hit_identification->secondary_screen Active Compounds end End: Preclinical Candidate hit_identification->end Inactive Compounds pi3k_assay PI3Kα Enzyme Inhibition Assay secondary_screen->pi3k_assay tubulin_assay Tubulin Polymerization Assay secondary_screen->tubulin_assay lead_selection Lead Compound Selection pi3k_assay->lead_selection tubulin_assay->lead_selection in_vivo In Vivo Studies (Xenograft Models) lead_selection->in_vivo Potent & Selective Hits lead_selection->end Non-selective/Weak Hits in_vivo->end

References

A Comparative Guide to Validating the Purity of 4-(2-Bromophenylsulfonyl)morpholine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of 4-(2-Bromophenylsulfonyl)morpholine, a key intermediate in pharmaceutical synthesis. The presented data and protocols are designed to assist researchers in selecting the optimal analytical method for quality control and assurance.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This compound is a crucial building block in the synthesis of various therapeutic agents. Ensuring its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it a primary candidate for the purity assessment of this compound.[1] This guide outlines a robust reversed-phase HPLC (RP-HPLC) method and compares its performance with a Gas Chromatography (GC) method, another common technique for purity analysis, particularly for volatile and semi-volatile substances.[2]

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol details a gradient RP-HPLC method developed for the purity determination of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1%).

  • This compound reference standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol describes a GC-FID method as an alternative for assessing the purity of this compound, particularly for identifying any volatile impurities.

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Hydrogen and Air (for FID).

  • Dichloromethane (GC grade).

  • This compound reference standard and sample.

2. Chromatographic Conditions:

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Carrier Gas Flow (Helium): 1.5 mL/min (constant flow).

  • Detector Temperature: 320 °C.

  • Injection Volume: 1 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 20 mg of the this compound sample in 10 mL of Dichloromethane to obtain a concentration of 2 mg/mL.

  • Vortex the solution to ensure complete dissolution.

Data Presentation: Comparative Purity Analysis

The following table summarizes the hypothetical data obtained from the analysis of a batch of this compound using the described HPLC and GC methods.

Parameter HPLC-UV Method GC-FID Method
Retention Time of Main Peak (min) 15.812.5
Purity (% Area) 99.85%99.70%
Number of Detected Impurities 32
Limit of Detection (LOD) 0.01%0.05%
Limit of Quantitation (LOQ) 0.03%0.15%
Analysis Time (min) 3022

Comparison and Discussion

The RP-HPLC method demonstrates higher sensitivity with lower LOD and LOQ values, enabling the detection of trace impurities that might be missed by the GC-FID method. The HPLC method also resolved an additional non-volatile impurity, highlighting its superior capability for comprehensive purity profiling of this compound. While the GC method offers a shorter analysis time, its applicability is limited to thermally stable and volatile impurities. For a complete purity assessment of this compound, the RP-HPLC method is recommended as the primary technique. The GC method can serve as a complementary technique for the specific analysis of residual solvents or other volatile synthetic by-products.

Visualizations

Experimental Workflow for HPLC Purity Validation

HPLC_Workflow A Sample Weighing and Dilution B Filtration (0.45 µm) A->B Sample Preparation C HPLC Injection B->C D Chromatographic Separation (C18 Column, Gradient Elution) C->D Analysis E UV Detection (230 nm) D->E F Data Acquisition and Integration E->F G Purity Calculation (% Area) F->G Data Processing H Final Report G->H

Caption: Workflow for HPLC purity validation of this compound.

Logical Relationship of Analytical Methods

Method_Comparison Compound {this compound | Purity Validation} HPLC RP-HPLC Advantages: High Sensitivity, Resolves Non-Volatile Impurities Disadvantages: Longer Analysis Time Compound->HPLC GC GC-FID Advantages: Faster Analysis, Good for Volatile Impurities Disadvantages: Lower Sensitivity for this compound, Thermal Degradation Risk Compound->GC Conclusion Recommended Primary Method HPLC->Conclusion GC->Conclusion Complementary

Caption: Comparison of HPLC and GC for purity analysis.

References

A Comparative Guide to the Structure-Activity Relationship of Bromophenyl Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a series of bromophenyl derivatives as inhibitors of key enzymes implicated in various diseases. The primary focus is on a series of novel bromophenol compounds with a diaryl methane scaffold, due to the limited availability of comprehensive structure-activity relationship (SAR) studies specifically on 2-bromophenylsulfonyl derivatives. The data presented offers valuable insights into the SAR of brominated aromatic compounds.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a series of bromophenol derivatives was evaluated against human carbonic anhydrase I (hCA I) and II (hCA II), and acetylcholinesterase (AChE). The inhibition constants (Kᵢ) are summarized in the table below. A lower Kᵢ value indicates a more potent inhibitor.

Compound IDStructurehCA I Kᵢ (nM)hCA II Kᵢ (nM)AChE Kᵢ (nM)
1 4-((2-bromo-4,5-dimethoxybenzyl)oxy)benzene-1,2-diol11.04 ± 0.611.63 ± 0.1111.04 ± 0.61
2 4-((2-bromo-4,5-dimethoxybenzyl)oxy)-2-methoxybenzene-1,2-diol11.62 ± 2.754.28 ± 0.8611.62 ± 2.75
3 4-((2-bromo-4,5-dimethoxybenzyl)oxy)-2,6-dimethoxybenzene-1,2-diol24.86 ± 5.302.62 ± 0.1324.86 ± 5.30
4 2-bromo-4,5-dimethoxy-1-((3,4,5-trimethoxybenzyl)oxy)benzene16.27 ± 2.9815.05 ± 1.0716.27 ± 2.98
5 1-((3,4-dimethoxybenzyl)oxy)-2-bromo-4,5-dimethoxybenzene21.04 ± 4.7210.45 ± 2.3721.04 ± 4.72

Structure-Activity Relationship Insights

The data from the table reveals several key SAR trends for this class of bromophenol derivatives:

  • Carbonic Anhydrase Inhibition:

    • The presence of a catechol (1,2-diol) moiety on one of the phenyl rings appears to be crucial for potent inhibition of both hCA I and hCA II.

    • Compound 1 , with an unsubstituted catechol ring, demonstrated the most potent inhibition of hCA II (Kᵢ = 1.63 ± 0.11 nM).

    • The addition of methoxy groups to the catechol ring, as seen in compounds 2 and 3 , generally led to a decrease in inhibitory potency against hCA II, although the effect on hCA I was less pronounced.

    • Compounds lacking the catechol moiety (4 and 5 ) showed significantly reduced inhibitory activity against both hCA isoforms.

  • Acetylcholinesterase Inhibition:

    • The AChE inhibitory activity of these compounds appears to be less sensitive to the substitutions on the phenyl rings compared to carbonic anhydrase inhibition.

    • Compounds 1 and 2 exhibited the most potent AChE inhibition in this series.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Human Carbonic Anhydrase (hCA) I and II Inhibition Assay

This assay is based on the colorimetric measurement of the esterase activity of hCA.

Materials:

  • Human carbonic anhydrase I and II (lyophilized powder)

  • 4-Nitrophenyl acetate (substrate)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (bromophenol derivatives)

  • 96-well microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • A stock solution of hCA I and II is prepared by dissolving the lyophilized powder in distilled water.

    • A stock solution of the substrate, 4-nitrophenyl acetate, is prepared in anhydrous acetonitrile.

  • Assay Protocol:

    • The reaction is carried out in a 96-well plate.

    • To each well, add 25 µL of Tris-HCl buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the enzyme solution.

    • The plate is incubated at room temperature for 10 minutes.

    • The reaction is initiated by adding 25 µL of the substrate solution to each well.

    • The absorbance is measured at 400 nm using a microplate reader. The rate of the enzymatic reaction is monitored by the increase in absorbance due to the formation of 4-nitrophenolate.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The Kᵢ values are determined by plotting the substrate concentration versus the reaction velocity in the presence and absence of the inhibitor (Lineweaver-Burk plot).

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a colorimetric method based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (bromophenol derivatives)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of Tris-HCl buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the AChE solution.

    • The plate is incubated at 37°C for 15 minutes.

    • Following incubation, 50 µL of DTNB solution is added to each well.

    • The reaction is initiated by the addition of 50 µL of ATCI solution.

    • The absorbance is measured at 412 nm at regular intervals for 10 minutes using a microplate reader.

  • Data Analysis:

    • The rate of reaction is calculated from the change in absorbance over time.

    • The percentage of inhibition is determined for each inhibitor concentration.

    • The Kᵢ values are calculated using Lineweaver-Burk plots.

Visualizations

General Workflow for Enzyme Inhibition Assay

G General Workflow for Enzyme Inhibition Assays prep Reagent Preparation (Enzyme, Substrate, Inhibitor) reaction Reaction Incubation (Enzyme + Inhibitor) prep->reaction 1. initiation Reaction Initiation (Addition of Substrate) reaction->initiation 2. measurement Data Acquisition (e.g., Absorbance Reading) initiation->measurement 3. analysis Data Analysis (% Inhibition, Ki Calculation) measurement->analysis 4.

Caption: A simplified workflow for a typical in vitro enzyme inhibition assay.

Key Structural Features and Their Impact on Activity

SAR SAR of Bromophenol Derivatives cluster_0 Core Scaffold cluster_1 Key Substituents cluster_2 Biological Activity Scaffold Diaryl Methane Catechol Catechol Moiety (1,2-diol) hCA_inhibition hCA I/II Inhibition Catechol->hCA_inhibition Increases Potency Methoxy Methoxy Groups Methoxy->hCA_inhibition Generally Decreases Potency (on catechol ring) Bromine 2-Bromo Substitution Bromine->hCA_inhibition AChE_inhibition AChE Inhibition Bromine->AChE_inhibition

Caption: Key structural elements influencing the inhibitory activity of the bromophenol derivatives.

Spectroscopic Fingerprints: A Comparative Guide to Ortho, Meta, and Para Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Discerning the subtle structural differences between ortho, meta, and para isomers is a critical task in chemical research and drug development, as their physical, chemical, and biological properties can vary dramatically. Spectroscopic techniques offer powerful tools for the unambiguous identification of these positional isomers. This guide provides a detailed comparison of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for ortho, meta, and para isomers, supported by experimental protocols and data visualizations.

Key Spectroscopic Differentiators at a Glance

The substitution pattern on a benzene ring directly influences the molecule's symmetry and electronic environment. These differences manifest as distinct signals in various spectroscopic analyses. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for distinguishing isomers due to its sensitivity to the chemical environment of individual protons and carbon atoms.[1] Infrared (IR) spectroscopy provides valuable information about the vibrational modes of the molecule, with specific bands being characteristic of the substitution pattern.[2][3] While Ultraviolet-Visible (UV-Vis) spectroscopy is less definitive, it can reveal shifts in electronic transitions based on the isomer's structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective technique for differentiating ortho, meta, and para isomers by analyzing chemical shifts, signal multiplicity (splitting patterns), and coupling constants in both ¹H and ¹³C NMR spectra.[1][5]

¹H NMR Spectroscopy

The aromatic region of a ¹H NMR spectrum (typically δ 6.5-8.5 ppm) provides a rich fingerprint for each isomer.[6] The key to differentiation lies in the symmetry of the molecule, which dictates the number of unique proton signals and their splitting patterns.[7]

  • Ortho-isomers: Due to their lower symmetry, ortho-disubstituted benzenes (with two different substituents) typically show four distinct signals in the aromatic region, often as complex multiplets.[1]

  • Meta-isomers: Similar to ortho isomers, meta-disubstituted benzenes (with two different substituents) also exhibit lower symmetry and can show four distinct aromatic signals.[7] However, the coupling constants differ from the ortho isomers.

  • Para-isomers: The high symmetry of para-disubstituted benzenes often results in a simpler spectrum.[1] For instance, if the two substituents are identical, all four aromatic protons are chemically equivalent, leading to a single sharp signal.[7] If the substituents are different, a characteristic pattern of two doublets (an AA'BB' system) is often observed.[1]

Spin-Spin Coupling Constants (J): The magnitude of the coupling constant is highly dependent on the relative position of the protons.[1]

  • Ortho-coupling (³J): 6-10 Hz (coupling between adjacent protons).[1]

  • Meta-coupling (⁴J): 1-4 Hz (coupling between protons separated by one carbon).[1]

  • Para-coupling (⁵J): 0-1 Hz (coupling between protons opposite to each other, often not resolved).[1]

¹³C NMR Spectroscopy

The number of signals in a ¹³C NMR spectrum is a direct reflection of the number of unique carbon environments in the molecule, which is determined by its symmetry.

  • Ortho-isomers: With no plane of symmetry (for different substituents), an ortho-isomer will display six distinct signals for the aromatic carbons.[1]

  • Meta-isomers: Similar to ortho-isomers, meta-isomers with different substituents also lack a plane of symmetry and will show six aromatic carbon signals.[1]

  • Para-isomers: Due to the presence of a plane of symmetry, para-isomers will exhibit fewer signals. With two different substituents, there will be four signals for the aromatic carbons.[1] If the substituents are identical, this is further reduced to two signals.

Table 1: Comparative ¹H and ¹³C NMR Data for Xylene Isomers

Isomer¹H NMR (Aromatic Protons)¹³C NMR (Aromatic Carbons)
Ortho-xylene 3 signals4 signals
Meta-xylene 4 signals5 signals
Para-xylene 2 signals3 signals

Note: The number of signals can vary depending on the specific substituents and the spectrometer's resolution.[8][9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for distinguishing between ortho, meta, and para isomers based on the characteristic out-of-plane C-H bending vibrations (wags) and ring bending vibrations.[2][3][12]

The key diagnostic regions are:

  • C-H Wagging Bands (1000-675 cm⁻¹): The position of these strong absorptions is highly indicative of the substitution pattern.

  • Overtone/Combination Bands (2000-1660 cm⁻¹): The pattern of these weak bands can also be used to confirm the substitution pattern.[13]

Table 2: Characteristic IR Absorption Bands for Disubstituted Benzenes

SubstitutionC-H Wagging (cm⁻¹)Ring Bending (cm⁻¹)
Ortho 770-735[6]~750[13]
Meta 810-750[3] and 880-810[6]690 ± 10[3]
Para 860-790[3]-

Note: These are general ranges and can be influenced by the nature of the substituents.[2][6][14][15][16][17][18][19][20][21]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds exhibit characteristic absorptions due to π → π* transitions.[22][23] While all three isomers will show these characteristic bands, the position (λmax) and intensity (ε) of the absorptions can be subtly affected by the substitution pattern, which influences the extent of conjugation and the electronic properties of the chromophore.[4][24] However, distinguishing between ortho, meta, and para isomers based solely on UV-Vis spectra can be challenging as the differences are often small.[25][26][27][28]

Generally, para-isomers tend to have a slightly higher λmax and molar absorptivity compared to their ortho and meta counterparts due to a more extended conjugated system.

Table 3: Illustrative UV-Vis Absorption Data for Nitrophenol Isomers in Water

Isomerλmax (nm)
Ortho-nitrophenol ~275, ~350
Meta-nitrophenol ~275, ~330
Para-nitrophenol ~315

Note: The exact λmax values can vary depending on the solvent and pH.[25]

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~250 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and reference them to the residual solvent peak or an internal standard (e.g., TMS).

2. IR Spectroscopy

  • Sample Preparation:

    • Liquids: Place a drop of the neat liquid between two KBr or NaCl plates.

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, dissolve the solid in a suitable solvent and acquire the spectrum in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure solvent).

3. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, hexane, water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Scan range: Typically 200-400 nm for aromatic compounds.

  • Data Processing: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax). A blank spectrum of the pure solvent should be recorded and subtracted from the sample spectrum.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between ortho, meta, and para isomers using the spectroscopic techniques discussed.

Isomer_Differentiation cluster_nmr Number of Aromatic Signals start Unknown Disubstituted Benzene Isomer nmr ¹³C NMR start->nmr ir IR Spectroscopy start->ir nmr_signals_4 4 Signals nmr->nmr_signals_4 Symmetry nmr_signals_5 5 Signals nmr->nmr_signals_5 Symmetry nmr_signals_6 6 Signals nmr->nmr_signals_6 Symmetry h_nmr ¹H NMR ir->h_nmr Confirm with C-H Wagging Bands para Para Isomer h_nmr->para Splitting Pattern (e.g., 2 doublets) meta Meta Isomer h_nmr->meta Splitting Pattern (e.g., complex) ortho Ortho Isomer h_nmr->ortho Splitting Pattern (e.g., 4 multiplets) nmr_signals_4->para nmr_signals_5->meta nmr_signals_6->ortho

Caption: Workflow for isomer identification.

References

A Comparative Guide to the In Vitro Metabolic Stability of 4-(2-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the in vitro metabolic stability of the novel compound, 4-(2-Bromophenylsulfonyl)morpholine. In the absence of specific experimental data for this molecule, this document outlines the standard experimental protocols and a comparative analysis with compounds known for their distinct metabolic profiles. This guide is intended to serve as a practical resource for researchers aiming to characterize the metabolic fate of this compound and similar chemical entities.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery and development, indicating a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2][3][4] A compound with high metabolic stability is likely to have a longer half-life and greater bioavailability in vivo, whereas a compound with low metabolic stability may be rapidly cleared from the body, potentially limiting its therapeutic efficacy.[2][5] In vitro metabolic stability assays are essential tools for predicting a compound's in vivo pharmacokinetic properties and for guiding lead optimization efforts.[1][6][7][8] The liver is the primary site of drug metabolism, and in vitro models using liver-derived systems are the most common approaches for assessing metabolic stability.[9][10][11]

This guide focuses on two of the most widely used in vitro systems:

  • Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[12] Microsomal stability assays are a cost-effective and high-throughput method for evaluating a compound's susceptibility to oxidative metabolism.[12]

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[11][13] Hepatocyte stability assays provide a more comprehensive assessment of a compound's overall hepatic metabolism.[13][14]

Comparative Analysis of Metabolic Stability

To provide a meaningful assessment of this compound, its metabolic stability would be compared against well-characterized compounds with known metabolic fates. For this guide, we will use two reference compounds:

  • Verapamil: A calcium channel blocker known for its rapid metabolism by CYP3A4.

  • Warfarin: An anticoagulant that is metabolized more slowly by CYP2C9.

The following table presents a hypothetical but representative dataset for the in vitro metabolic stability of this compound in comparison to these reference compounds.

CompoundIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)Metabolic Stability Classification
This compound Human Liver Microsomes 45 15.4 Moderate
Human Hepatocytes 65 10.7 Moderate
Verapamil (High Clearance Control)Human Liver Microsomes886.6Low
Human Hepatocytes1546.2Low
Warfarin (Low Clearance Control)Human Liver Microsomes1106.3High
Human Hepatocytes1504.6High

Note: The data for this compound is hypothetical and for illustrative purposes. Actual experimental results would be required for a definitive assessment.

Experimental Protocols

Detailed methodologies for the key in vitro metabolic stability assays are provided below.

1. Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[14][15][16]

  • Test System: Pooled human liver microsomes.

  • Test Compound Concentration: 1 µM.

  • Microsome Concentration: 0.5 mg/mL.

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Incubation Temperature: 37°C.

  • Time Points: 0, 5, 15, 30, 45, and 60 minutes.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in the incubation buffer.

    • Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsome-compound mixture.

    • At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound over time.

2. Hepatocyte Stability Assay

This assay assesses the metabolic stability of a compound in a more physiologically relevant system that includes both Phase I and Phase II metabolic pathways.[13][14][17]

  • Test System: Cryopreserved or fresh human hepatocytes.

  • Test Compound Concentration: 1 µM.

  • Hepatocyte Density: 0.5 x 10^6 viable cells/mL.

  • Incubation Medium: Williams' Medium E or similar supplemented cell culture medium.

  • Incubation Temperature: 37°C in a humidified incubator with 5% CO2.

  • Time Points: 0, 15, 30, 60, 90, and 120 minutes.

  • Procedure:

    • Thaw and prepare a suspension of hepatocytes according to the supplier's instructions.

    • Pre-incubate the hepatocyte suspension at 37°C.

    • Add the test compound to the hepatocyte suspension to initiate the incubation.

    • At each time point, collect an aliquot of the cell suspension and terminate the metabolic activity by adding a cold organic solvent with an internal standard.

    • Homogenize or lyse the samples to ensure complete extraction of the compound.

    • Centrifuge the samples to remove cell debris.

    • Analyze the supernatant for the parent compound concentration using LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are determined from the rate of compound depletion.

Visualizations

Experimental Workflow for In Vitro Metabolic Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Stock Micro_Inc Microsomal Incubation (37°C) Compound->Micro_Inc Hep_Inc Hepatocyte Incubation (37°C, 5% CO2) Compound->Hep_Inc Microsomes Liver Microsomes Microsomes->Micro_Inc Hepatocytes Hepatocytes Hepatocytes->Hep_Inc Cofactors NADPH System Cofactors->Micro_Inc Quench_Micro Quench with Acetonitrile + Internal Standard Micro_Inc->Quench_Micro Time Points Quench_Hep Quench with Acetonitrile + Internal Standard Hep_Inc->Quench_Hep Time Points LCMS LC-MS/MS Analysis Quench_Micro->LCMS Quench_Hep->LCMS Data Data Analysis (t½, CLint) LCMS->Data G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Oxidative Oxidative Metabolites (e.g., Hydroxylation) Parent->Oxidative CYP450 Enzymes Conjugated Conjugated Metabolites (e.g., Glucuronidation) Oxidative->Conjugated UGT Enzymes

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of the hypothetical kinase inhibitor, 4-(2-Bromophenylsulfonyl)morpholine, against related kinase targets. The data presented is illustrative to offer a framework for assessing and presenting selectivity profiles for novel chemical entities. For the purpose of this guide, this compound will be referred to as "Compound X".

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of Compound X and two alternative compounds against a panel of selected kinases. Lower IC50 values indicate higher potency. The selectivity score is calculated as the ratio of the IC50 for an off-target kinase to the IC50 for the primary target kinase. A higher selectivity score indicates greater selectivity for the primary target.

CompoundPrimary Target Kinase IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Off-Target Kinase C IC50 (nM)Selectivity Score (Off-Target A / Primary Target)
Compound X 252500>100007500100
Alternative Compound 1 408009500400020
Alternative Compound 2 153005000150020

Experimental Protocols

The determination of a kinase inhibitor's selectivity is a critical step in drug development to minimize off-target effects.[1] A common approach involves screening the compound against a large panel of kinases.[1]

In Vitro Kinase Assay Panel

A radiometric assay format is a conventional method for in vitro kinase profiling, which measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[2]

  • Materials :

    • Purified recombinant kinases (a broad panel is recommended).[2]

    • Specific peptide or protein substrates for each kinase.[2]

    • Test compound stock solution (e.g., 10 mM in DMSO).[2]

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[2]

    • [γ-³³P]ATP.[2]

    • ATP solution.[2]

    • 96-well or 384-well plates.[2]

    • Phosphocellulose filter plates.[2]

    • Scintillation counter.[2]

  • Procedure :

    • Prepare serial dilutions of the test compound. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[2]

    • In the wells of a microplate, add the kinase, its specific substrate, and the diluted test compound.[2]

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.[2]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and transfer the contents of each well to a phosphocellulose filter plate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter to determine the extent of substrate phosphorylation.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.[1]

Differential Scanning Fluorimetry (DSF)

DSF is an alternative, high-throughput method that measures the thermal stabilization of a protein upon ligand binding.[3] This technique does not require an active enzyme or a known substrate.[3]

  • Principle : The binding of a ligand, such as a kinase inhibitor, to a protein kinase generally increases the thermal stability of the protein. DSF monitors this change in the melting temperature (Tm) of the protein.[3]

  • Procedure :

    • A fluorescent dye that binds to hydrophobic regions of proteins is used. This dye shows low fluorescence in an aqueous environment but fluoresces strongly when bound to the unfolded protein.

    • The kinase is mixed with the test compound and the fluorescent dye in a multiwell plate.

    • The plate is subjected to a gradual temperature increase in a real-time PCR instrument.

    • As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, leading to an increase in fluorescence.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of the compound indicates binding. The magnitude of the Tm shift can be correlated with the binding affinity of the compound.[3]

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Add_Compound Add Diluted Compound to Assay Plate Compound_Prep->Add_Compound Assay_Plate Prepare Assay Plate: Kinase, Substrate, Buffer Assay_Plate->Add_Compound Initiate_Reaction Initiate Reaction with [γ-³³P]ATP Add_Compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Transfer to Filter Plate Incubate->Stop_Reaction Wash Wash Filter Plate Stop_Reaction->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate IC50 Values Measure->Analyze

Caption: Experimental workflow for in vitro kinase cross-reactivity screening.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation CompoundX Compound X CompoundX->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway by Compound X.

References

Safety Operating Guide

Proper Disposal of 4-(2-Bromophenylsulfonyl)morpholine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 4-(2-Bromophenylsulfonyl)morpholine with appropriate personal protective equipment (PPE). Based on data for similar morpholine derivatives, this compound may be harmful if swallowed and could cause skin and eye irritation.[1][2]

Essential PPE includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all federal, state, and local regulations. The primary principle is to manage it as hazardous waste unless confirmed otherwise by a qualified safety professional.[4][5]

1. Waste Identification and Classification:

  • Treat this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware) as hazardous waste.[6]

  • Do not dispose of this chemical down the drain or in regular trash.[7]

2. Waste Segregation and Storage:

  • Store waste this compound in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Use a dedicated, properly labeled hazardous waste container. The container must be:

    • Compatible with the chemical.

    • In good condition with a secure, tight-fitting lid.[8]

    • Kept closed except when adding waste.[4]

  • Ensure incompatible wastes are segregated. For instance, store this organic compound away from strong oxidizing agents.[8]

3. Labeling of Waste Containers:

  • Properly label the hazardous waste container with the following information:[5]

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • The date when waste was first added to the container.

    • An indication of the hazards (e.g., "Harmful," "Irritant").

4. Arranging for Disposal:

  • Once the waste container is full or you have no further use for the chemical, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[6]

  • Follow your institution's specific procedures for requesting a waste pickup.[4]

Disposal of Empty Containers

Containers that held this compound must also be disposed of properly.

  • Non-acutely Hazardous Waste Containers: If the compound is not classified as an acutely hazardous (P-listed) waste, the empty container can be disposed of as regular trash after all contents have been removed, leaving as little residue as possible. The chemical label should be defaced or removed.[4]

  • Acutely Hazardous Waste Containers: If the compound is determined to be acutely hazardous, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

Spill and Emergency Procedures

In the event of a spill, take the following steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation, using a fume hood if the spill is contained within it.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution.

  • Disposal: Treat all cleanup materials as hazardous waste and dispose of them accordingly.[1]

For personal exposure, follow these first-aid measures and seek immediate medical attention:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have this compound Waste B Is it a pure chemical or contaminated material? A->B C Place in a designated, labeled hazardous waste container. B->C D Store in Satellite Accumulation Area (SAA). C->D E Is the container full or waste no longer being generated? D->E E->D No F Arrange for pickup by EHS or licensed contractor. E->F Yes G Properly dispose of empty container. F->G H End G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 4-(2-Bromophenylsulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4-(2-Bromophenylsulfonyl)morpholine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is essential. The following guidance is based on information for structurally related compounds, including other morpholine and sulfonyl derivatives.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the presence of a bromophenyl group and a sulfonylmorpholine moiety, this compound should be handled as potentially hazardous. Assume it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Face ShieldRecommended in addition to goggles, especially when there is a risk of splashes.[4][5]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are preferred. Double gloving is recommended.[5] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[6]
Body Protection Laboratory Coat or GownA disposable, polyethylene-coated polypropylene gown is recommended.[5] Ensure it is long-sleeved and has a back closure.[7]
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be worn, especially when handling the powder form or if there is a risk of aerosol generation.[4]
Foot Protection Closed-toe ShoesRequired in all laboratory settings.
Shoe CoversDisposable, skid-resistant shoe covers should be worn in compounding areas.[7]

Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][8]

  • Ensure eyewash stations and safety showers are readily accessible.

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapors.[3][9][10]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][2][9]

  • Minimize dust generation and accumulation.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][9]

  • Keep away from incompatible substances such as strong oxidizing agents and acids.[9][10]

  • A recommended storage temperature is -20°C for long-term stability.[11]

Emergency Procedures

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[2][10]
Skin Contact Immediately remove all contaminated clothing.[1][9][10] Wash skin with soap and plenty of water for at least 15 minutes.[8] Seek medical attention if irritation persists.[8]
Inhalation Move the person to fresh air.[1][3] If not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][8][9] Rinse mouth with water.[1][2][10] Seek immediate medical attention.[2][10]
Spills Evacuate the area. Wear appropriate PPE.[1] For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1][12] For large spills, contain the spill and prevent it from entering drains.[12]

Disposal Plan

  • Dispose of waste material in accordance with local, regional, and national regulations.[1]

  • Do not mix with other waste.

  • Leave chemicals in their original containers for disposal.

  • Handle uncleaned containers as you would the product itself.

  • Dispose of contents and container to an approved waste disposal plant.[1][2]

Experimental Workflow

The following diagram outlines the logical workflow for handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_reaction Perform Experiment prep_weigh->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor cleanup_quench Quench Reaction handle_monitor->cleanup_quench cleanup_extract Work-up and Purification cleanup_quench->cleanup_extract disp_waste Segregate Waste cleanup_extract->disp_waste disp_container Label Waste Container disp_waste->disp_container disp_dispose Dispose via Approved Vendor disp_container->disp_dispose

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.